L-Histidinol dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCAFNBBXRWXQA-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880030 | |
| Record name | L-Histidinol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1596-64-1 | |
| Record name | Imidazole-4-propanol, beta-amino-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidinol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-β-amino-1H-imidazole-4-propanol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-Histidinol Dihydrochloride in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Histidinol dihydrochloride is a structural analog of the amino acid L-histidine that serves as a potent and reversible inhibitor of protein synthesis. Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine. This inhibition mimics a state of amino acid starvation, leading to the accumulation of uncharged tRNAHis. This accumulation is a key stress signal that activates the General Control Nonderepressible 2 (GCN2) kinase, a central regulator of the Integrated Stress Response (ISR). Activation of the GCN2 pathway leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while simultaneously promoting the translation of specific stress-responsive mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid biosynthesis and stress mitigation, including the C/EBP Homologous Protein (CHOP). This guide provides a comprehensive overview of the molecular mechanisms of L-Histidinol, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: Competitive Inhibition of Histidyl-tRNA Synthetase
L-Histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase (HisRS)[1][2]. HisRS is a crucial enzyme in protein synthesis, catalyzing the two-step process of attaching histidine to its cognate tRNA.
The overall aminoacylation reaction is as follows: Histidine + ATP + tRNAHis ⇌ Histidyl-tRNAHis + AMP + PPi
L-Histidinol, due to its structural similarity to L-histidine, binds to the active site of HisRS but cannot be ligated to tRNAHis. This competitive binding blocks the charging of tRNAHis, leading to an accumulation of uncharged tRNAHis within the cell.
Quantitative Data on L-Histidinol Inhibition
The inhibitory potency of L-Histidinol has been quantified in various studies. The following tables summarize key quantitative data regarding its effect on HisRS activity and overall protein synthesis.
Table 1: Inhibition Constants (Ki) of L-Histidinol for Histidyl-tRNA Synthetase
| Parameter | Value | Organism/System | Reference |
| Apparent Ki (ATP-PPi Exchange) | 4 x 10-7 M | Human (HeLa cells) | [1][2] |
| Apparent Ki (tRNA Charging) | 3 x 10-6 M | Human (HeLa cells) | [1][2] |
| Ki (Competitive Inhibition) | 3.5 x 10-5 M | Escherichia coli | [3] |
Table 2: Inhibition of Protein Synthesis by L-Histidinol in Various Cell Lines
| Cell Line | L-Histidinol Concentration for 50% Inhibition (IC50) | Experimental Conditions | Reference |
| HeLa | 0.1 mM | 0.005 mM histidine in culture medium | [1][2] |
| Mouse L cells | 3 mM (for significant inhibition) | 2-hour treatment | [4] |
| CHO (Wild-Type) | 5 mM (for 88% inhibition) | Not specified | [5] |
| P815 Mastocytoma | 1-3 mM (dose-dependent toxicity) | 24-hour treatment | [4] |
| MDCK-T1 | Not specified (reverses drug resistance) | Not specified | [6] |
Activation of the GCN2 Signaling Pathway
The accumulation of uncharged tRNAHis resulting from HisRS inhibition is a primary trigger for the activation of the GCN2 kinase[7]. GCN2 is a serine/threonine kinase that plays a central role in the Integrated Stress Response (ISR), a cellular program that allows cells to adapt to various stress conditions.
The activation of GCN2 by uncharged tRNA leads to a cascade of downstream signaling events:
-
GCN2 Autophosphorylation and Activation: Binding of uncharged tRNA to the HisRS-related domain of GCN2 induces a conformational change, leading to its autophosphorylation and activation.
-
eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.
-
Inhibition of Global Protein Synthesis: Phosphorylated eIF2α sequesters eIF2B, a guanine nucleotide exchange factor required for the recycling of eIF2-GDP to eIF2-GTP. This leads to a global attenuation of cap-dependent translation initiation.
-
Preferential Translation of ATF4: While global protein synthesis is inhibited, the translation of certain mRNAs containing upstream open reading frames (uORFs), such as Activating Transcription Factor 4 (ATF4), is paradoxically enhanced.
-
Transcriptional Regulation by ATF4: ATF4 is a transcription factor that upregulates the expression of a battery of genes involved in amino acid synthesis, transport, and stress response.
-
Induction of CHOP: One of the key target genes of ATF4 is C/EBP Homologous Protein (CHOP), also known as GADD153. CHOP is a transcription factor that, under prolonged stress, can promote apoptosis.
Signaling Pathway Diagram
Caption: L-Histidinol-induced GCN2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of L-Histidinol.
In Vitro Protein Synthesis Inhibition Assay
This protocol describes how to measure the inhibitory effect of L-Histidinol on protein synthesis in cultured cells using a non-radioactive method.
Experimental Workflow Diagram
Caption: Workflow for protein synthesis inhibition assay.
Materials:
-
Cultured cells of interest (e.g., HeLa, HepG2)
-
Complete culture medium
-
This compound stock solution
-
O-propargyl-puromycin (OPP)
-
Cell-Based Assay Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Click-iT® reaction cocktail components (copper sulfate, reducing agent)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
L-Histidinol Treatment: Prepare serial dilutions of L-Histidinol in complete culture medium. Remove the old medium from the cells and add the L-Histidinol-containing medium. Include a vehicle control (medium without L-Histidinol). Incubate for the desired time (e.g., 2-4 hours).
-
OPP Labeling: Add OPP to each well to a final concentration of 20 µM. Incubate for 30 minutes at 37°C.
-
Fixation: Aspirate the medium and wash the cells once with PBS. Add 100 µL of fixative to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Aspirate the fixative and wash the cells twice with PBS. Add 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Aspirate the permeabilization buffer and add the reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with PBS.
-
Analysis: Quantify the fluorescence in each well using a fluorescence plate reader. Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope. The fluorescence intensity is proportional to the rate of protein synthesis.
Histidyl-tRNA Synthetase Activity Assay (ATP-PPi Exchange)
This protocol measures the activity of HisRS by quantifying the exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a key step in the aminoacylation reaction.
Experimental Workflow Diagram
Caption: Workflow for ATP-PPi exchange assay.
Materials:
-
Purified HisRS enzyme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution
-
L-histidine solution
-
[³²P]Pyrophosphate ([³²P]PPi)
-
This compound
-
Perchloric acid (HClO₄)
-
Activated charcoal suspension
-
Wash buffer (e.g., sodium phosphate buffer with sodium pyrophosphate)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, [³²P]PPi, and L-histidine.
-
Inhibitor Addition: Add varying concentrations of L-Histidinol to different tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified HisRS enzyme.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold perchloric acid.
-
ATP Adsorption: Add the activated charcoal suspension to each tube to adsorb the ATP (including the newly formed [³²P]ATP).
-
Washing: Pellet the charcoal by centrifugation and wash it multiple times with the wash buffer to remove any unbound [³²P]PPi.
-
Radioactivity Measurement: Resuspend the washed charcoal in scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HisRS activity.
Western Blot Analysis of GCN2 Pathway Activation
This protocol outlines the steps to detect the phosphorylation of GCN2 and eIF2α, and the induction of ATF4 and CHOP proteins in response to L-Histidinol treatment.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-GCN2, anti-GCN2, anti-phospho-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with L-Histidinol for the desired time and concentration. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound is a valuable research tool for studying the intricate mechanisms of protein synthesis and the cellular stress response. Its well-defined mechanism of action, centered on the competitive inhibition of histidyl-tRNA synthetase and the subsequent activation of the GCN2 pathway, provides a specific and reversible means to induce the Integrated Stress Response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the multifaceted roles of L-Histidinol in cellular physiology and its potential applications in various therapeutic areas, including oncology and virology. The ability to manipulate this fundamental cellular process with a specific small molecule underscores the importance of L-Histidinol in advancing our understanding of cellular homeostasis and disease.
References
- 1. The first step of aminoacylation at the atomic level in histidyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Phosphorylation of eIF2α in Response to 26S Proteasome Inhibition is Mediated by the Heme-regulated Inhibitor (HRI) Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of eIF2α via the general control kinase, GCN2, modulates the ability of renal medullary cells to survive high urea stress - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Histidinol in Amino Acid Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Histidinol, a structural analog of the essential amino acid L-histidine, serves as a critical tool in the study of amino acid metabolism and cellular stress responses. By competitively inhibiting histidyl-tRNA synthetase, L-Histidinol effectively mimics a state of histidine starvation. This triggers a cascade of cellular events primarily orchestrated by the General Control Nonderepressible 2 (GCN2) signaling pathway, a key sensor of amino acid deprivation. This technical guide provides an in-depth exploration of L-Histidinol's mechanism of action, its impact on key cellular processes, and detailed protocols for its application in experimental settings.
Mechanism of Action: Mimicking Amino Acid Starvation
L-Histidinol's primary role in molecular biology research stems from its ability to act as a competitive inhibitor of histidyl-tRNA synthetase. This enzyme is responsible for charging transfer RNA (tRNA) with histidine, a crucial step in protein synthesis. By competing with L-histidine for the active site of this synthetase, L-Histidinol leads to an accumulation of uncharged tRNAHis.[1][2] This accumulation is a hallmark of amino acid insufficiency and is the trigger for the cellular amino acid starvation response.
The reversibility of its inhibitory effect is a key advantage of using L-Histidinol. The inhibition of protein and ribosomal RNA synthesis can be rapidly reversed by the addition of L-histidine to the culture medium.[3]
The GCN2 Signaling Pathway: The Central Mediator of the L-Histidinol-Induced Stress Response
The accumulation of uncharged tRNA is primarily sensed by the protein kinase GCN2.[4] This kinase is a central component of the Integrated Stress Response (ISR), a network of signaling pathways that cells activate in response to various environmental stresses.
Upon binding to uncharged tRNA, GCN2 undergoes a conformational change that leads to its autophosphorylation and activation. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[5][6][7] This phosphorylation event has two major consequences:
-
Global Inhibition of Protein Synthesis: Phosphorylated eIF2α (p-eIF2α) has a higher affinity for eIF2B, a guanine nucleotide exchange factor. This sequestration of eIF2B prevents the recycling of eIF2 to its active GTP-bound state, leading to a global downregulation of cap-dependent translation.[7]
-
Preferential Translation of Stress-Response mRNAs: While global protein synthesis is attenuated, the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is paradoxically enhanced.[6][8] ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid synthesis, transport, and stress adaptation.[9]
Interplay with Other Signaling Pathways: mTOR and Autophagy
The cellular response to L-Histidinol is not limited to the GCN2 pathway. There is significant crosstalk with other critical signaling networks, particularly the mTOR (mechanistic Target of Rapamycin) pathway and autophagy.
mTOR Pathway
The mTOR complex 1 (mTORC1) is a central regulator of cell growth and proliferation that is activated by amino acids. Under conditions of amino acid sufficiency, mTORC1 is active and promotes protein synthesis. However, during amino acid starvation, as mimicked by L-Histidinol, mTORC1 activity is suppressed. This suppression is, at least in part, mediated by the GCN2 pathway.[10] GCN2 can inhibit mTORC1 through both ATF4-dependent and independent mechanisms.[10][11] The inhibition of mTORC1 further contributes to the overall decrease in protein synthesis and cell growth arrest.
Autophagy
Autophagy is a cellular degradation process that is induced by nutrient starvation. It allows the cell to recycle intracellular components to provide energy and building blocks for essential processes. L-Histidinol-induced amino acid starvation is a potent inducer of autophagy. The inhibition of mTORC1, a negative regulator of autophagy, plays a key role in this process.[12] Additionally, the GCN2-eIF2α-ATF4 pathway has been shown to upregulate the expression of autophagy-related genes.[6][9] The induction of autophagy is a critical survival mechanism for cells facing nutrient deprivation.
Quantitative Data on the Effects of L-Histidinol
The following tables summarize the quantitative effects of L-Histidinol on key cellular processes as reported in the literature. It is important to note that the specific effects can vary depending on the cell line, L-Histidinol concentration, and experimental conditions.
Table 1: Inhibition of Protein Synthesis by L-Histidinol
| Cell Line | L-Histidinol Concentration | % Inhibition of Protein Synthesis | Reference |
| HeLa | 0.1 mM (in 0.005 mM histidine) | 50% | [2] |
| Mouse L cells | 2 mM | ~80-90% | [3] |
Table 2: Effects of L-Histidinol on Cell Cycle Progression
| Cell Line | L-Histidinol Concentration | Effect on Cell Cycle | Reference |
| BALB/3T3 | 1-2 mM | G1/G0 arrest | [13] |
| B16F10 Melanoma | Dose-dependent | Inhibition of cell cycle transit | [14] |
| Daudi and MOLT 4 | Dose- and time-dependent | Slowed cell cycle progression | [15] |
Experimental Protocols
General Handling and Preparation of L-Histidinol Stock Solution
L-Histidinol dihydrochloride is soluble in water.[16]
-
Preparation of Stock Solution (e.g., 100 mM):
-
Weigh out the desired amount of this compound (MW: 214.09 g/mol ).
-
Dissolve in sterile, nuclease-free water to the desired final concentration. For example, to make a 100 mM stock solution, dissolve 21.41 mg in 1 mL of water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Induction of Amino Acid Starvation in Cell Culture
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Culture Medium: Use a standard cell culture medium appropriate for the cell line. Note that the concentration of L-histidine in the medium can influence the effective concentration of L-Histidinol.
-
L-Histidinol Treatment: The working concentration of L-Histidinol typically ranges from 0.1 mM to 5 mM, depending on the cell type and the desired level of protein synthesis inhibition.
-
Incubation Time: The duration of treatment can vary from a few hours to several days, depending on the specific experimental endpoint.
Western Blot Analysis of GCN2 Pathway Activation
This protocol is for detecting the phosphorylation of eIF2α, a key indicator of GCN2 activation.
-
Cell Lysis:
-
After L-Histidinol treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated eIF2α (Ser51) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total eIF2α or a housekeeping protein like GAPDH or β-actin.[17][18]
-
Measurement of Protein Synthesis Inhibition
A common method to measure global protein synthesis is through the incorporation of labeled amino acids.
-
Cell Treatment: Treat cells with L-Histidinol for the desired time.
-
Metabolic Labeling: Add a labeled amino acid (e.g., 35S-methionine/cysteine or a non-radioactive alternative like puromycin or its analogs) to the culture medium for a short period (e.g., 30 minutes).
-
Cell Lysis: Wash and lyse the cells as described above.
-
Quantification:
-
For radioactive labeling, precipitate the proteins (e.g., using trichloroacetic acid), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive methods, the incorporated amino acid analog can be detected by Western blotting with a specific antibody or by click chemistry followed by fluorescence detection.
-
Analysis of Autophagy Induction
The conversion of LC3-I to LC3-II is a widely used marker for autophagy.
-
Cell Treatment and Lysis: Treat cells with L-Histidinol and prepare protein lysates as described for Western blotting.
-
Western Blotting for LC3:
-
Perform SDS-PAGE and Western blotting as described above.
-
Use a primary antibody that recognizes both LC3-I and LC3-II.
-
The appearance or increased intensity of the lower molecular weight LC3-II band is indicative of autophagy induction.
-
Quantify the LC3-II/LC3-I ratio or the LC3-II/housekeeping protein ratio.[19][20]
-
Applications in Research and Drug Development
-
Studying Amino Acid Sensing and Signaling: L-Histidinol is an invaluable tool for dissecting the molecular mechanisms of the GCN2 pathway and the integrated stress response.
-
Cancer Research: L-Histidinol has been shown to enhance the efficacy of various anticancer drugs and can reverse drug resistance in some cancer cell lines.[17][21] By arresting cell growth and modulating cellular stress pathways, it can sensitize tumor cells to chemotherapy.
-
Neurobiology: The GCN2 pathway is implicated in learning and memory, making L-Histidinol a useful compound for studying the role of amino acid metabolism in neuronal function.
-
Metabolic Diseases: Given the central role of amino acid sensing in metabolic regulation, L-Histidinol can be used to investigate the impact of amino acid stress on conditions such as diabetes and obesity.
Conclusion
L-Histidinol is a versatile and powerful tool for researchers studying a wide range of biological processes related to amino acid metabolism. Its ability to specifically and reversibly induce an amino acid starvation response provides a controlled system for investigating the intricate signaling networks that govern cellular homeostasis and stress adaptation. The detailed methodologies and data presented in this guide are intended to facilitate the effective use of L-Histidinol in advancing our understanding of these fundamental cellular mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. Structural basis for the inhibition of translation through eIF2α phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The histidine analogue L-histidinol arrests the growth of BALB/3T3 cells in G0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagy monitoring assay: qualitative analysis of MAP LC3-I to II conversion by immunoblot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LC3 and Autophagy FAQs | Bio-Techne [bio-techne.com]
- 21. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Histidinol as a Precursor in the Histidine Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of L-histidine is a fundamental and ancient metabolic pathway found in bacteria, archaea, lower eukaryotes, and plants, but absent in mammals, making it a compelling target for the development of novel antimicrobial and herbicidal agents.[1][2][3] This unbranched pathway consists of ten enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[2][4] L-Histidinol serves as the immediate precursor to L-histidinaldehyde and subsequently L-histidine, positioning it at a critical juncture in the pathway. The final two steps, the oxidation of L-histidinol to L-histidine, are of significant interest due to the unique catalytic mechanism of the enzyme involved, histidinol dehydrogenase (HisD). This guide provides an in-depth technical overview of the role of L-histidinol in histidine biosynthesis, focusing on the core enzymatic conversions, quantitative data, and detailed experimental protocols relevant to researchers in drug development and metabolic engineering.
The Core Pathway: Conversion of L-Histidinol to L-Histidine
The transformation of L-histidinol to L-histidine is a two-step oxidative process catalyzed by a single bifunctional enzyme, L-histidinol dehydrogenase (HisD, EC 1.1.1.23).[5][6] This enzyme ensures that the unstable intermediate, L-histidinaldehyde, remains bound to the active site, preventing its release and potential toxicity.[2] The overall reaction requires two molecules of NAD+ as a cofactor.[5]
The two sequential reactions are as follows:
-
L-Histidinol + NAD+ ⇌ L-Histidinaldehyde + NADH + H+ [7]
-
L-Histidinaldehyde + NAD+ + H₂O → L-Histidine + NADH + H+ [7]
Preceding Step: Formation of L-Histidinol
L-Histidinol is generated from its phosphorylated precursor, L-histidinol phosphate, by the action of histidinol-phosphate phosphatase (HisN or the N-terminal domain of HisB in some organisms).[2][8] This dephosphorylation step precedes the final oxidation steps catalyzed by HisD.
Quantitative Data
The kinetic parameters of the key enzymes involved in the metabolism of L-histidinol and its immediate precursor vary across different organisms. The following tables summarize the available quantitative data for histidinol dehydrogenase (HisD) and histidinol-phosphate aminotransferase (HisC), the enzyme responsible for producing the precursor to L-histidinol phosphate.
Table 1: Kinetic Parameters of Histidinol Dehydrogenase (HisD)
| Organism | Substrate | K_m_ | k_cat_ | Reference(s) |
| Escherichia coli | L-Histidinol | 14 µM | - | [9] |
| NAD+ | 0.57 mM | - | [9] | |
| Neurospora crassa | L-Histidinol | 8.2 µM | - | [1] |
| NAD+ | 130 µM | - | [1] | |
| Pseudomonas aeruginosa | L-Histidinol | - | - | [10] |
| Arabidopsis thaliana (recombinant HISN1A) | ATP | 0.6 mM | - | [11] |
| PRPP | 0.13 mM | - | [11] |
Table 2: Kinetic Parameters of Histidinol-Phosphate Aminotransferase (HisC)
| Organism | Substrate | K_m_ | k_cat_ | Reference(s) |
| Mycobacterium tuberculosis | L-Histidinol phosphate | - | 426 s⁻¹ | [12] |
| Phenylalanine | - | 220 s⁻¹ | [12] | |
| Tyrosine | - | 3100 s⁻¹ | [12] |
Signaling Pathways and Logical Relationships
The biosynthesis of histidine is a highly regulated process. The pathway diagram below illustrates the final steps involving L-histidinol.
Caption: Final steps of the histidine biosynthesis pathway focusing on L-Histidinol.
Experimental Protocols
Purification of Histidinol Dehydrogenase (HisD) from E. coli
This protocol is a generalized procedure based on established methods for the purification of HisD.[4][9]
Caption: Workflow for the purification of Histidinol Dehydrogenase.
Methodology:
-
Cell Lysis: Resuspend E. coli cell pellets overexpressing HisD in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl₂, 10 mM 2-mercaptoethanol). Disrupt the cells by sonication or using a French press.[4]
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 40-70% while stirring at 4°C. Allow the protein to precipitate for at least 1 hour.
-
Protein Collection: Centrifuge the suspension to collect the precipitated protein. Discard the supernatant.
-
Redissolving and Dialysis: Dissolve the pellet in a minimal volume of lysis buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.
-
Size-Exclusion Chromatography: Apply the dialyzed protein solution to a size-exclusion column (e.g., Sephadex G-150) equilibrated with lysis buffer. Collect fractions and assay for HisD activity.[4]
-
Ion-Exchange Chromatography: Pool the active fractions and apply them to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with a low-salt buffer. Elute the bound protein with a linear salt gradient (e.g., 0 to 0.5 M NaCl).
-
Purity Assessment: Analyze the fractions with the highest activity by SDS-PAGE to assess purity. Pool the purest fractions containing HisD.
Enzyme Assay for Histidinol Dehydrogenase (HisD)
This is a continuous spectrophotometric assay that measures the production of NADH.[10]
Caption: Experimental workflow for the Histidinol Dehydrogenase activity assay.
Methodology:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Glycine-NaOH buffer, pH 9.8
-
2 mM NAD+
-
A suitable amount of purified HisD enzyme
-
-
Pre-incubation: Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiation: Start the reaction by adding the substrate, L-histidinol, to a final concentration of 0.1 mM.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer. The rate of NADH production is directly proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Coupled Enzyme Assay for Histidinol-Phosphate Aminotransferase (HisC)
This assay measures the reverse reaction of HisC by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.[13][14]
Caption: Workflow for the coupled enzyme assay of Histidinol-Phosphate Aminotransferase.
Methodology:
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer, pH 8.0
-
10 mM L-Glutamate
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
0.2 mM NADH
-
Excess of a coupling enzyme, Glutamate Dehydrogenase (GDH)
-
A suitable amount of purified HisC enzyme
-
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the substrate, imidazole acetol phosphate (IAP), to a final concentration of 1 mM.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADH is consumed by GDH in the coupled reaction.
-
Calculation: The rate of NADH disappearance is equivalent to the rate of α-ketoglutarate production, which reflects the activity of HisC in the reverse direction.
Conclusion
L-Histidinol stands as a crucial intermediate in the biosynthesis of L-histidine, with its conversion to the final amino acid product being catalyzed by the bifunctional enzyme histidinol dehydrogenase. The absence of this pathway in higher animals underscores its potential as a target for therapeutic and agricultural applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this pathway, characterize its enzymes, and explore the development of novel inhibitors. The provided workflows and pathway diagrams serve as a visual aid to understanding the complex relationships and experimental designs inherent in the study of this essential metabolic route.
References
- 1. The purification and properties of histidinol dehydrogenase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidinol-phosphate transaminase - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Biosynthesis of Histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histidine - Wikipedia [en.wikipedia.org]
- 8. Identification and structural characterization of a histidinol phosphate phosphatase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and properties of histidinol dehydrogenase from Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioone.org [bioone.org]
- 12. uniprot.org [uniprot.org]
- 13. L-Histidinol phosphate aminotransferase from Salmonella typhimurium. Kinetic behavior and sequence at the pyridoxal-P binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the biochemical properties of L-Histidinol dihydrochloride
An In-depth Technical Guide to the Biochemical Properties of L-Histidinol Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound, a structural analog of the essential amino acid L-histidine, is a versatile biochemical tool with significant implications for cancer research, cell biology, and drug development.[1][2] This vital amino alcohol serves as a precursor in the biosynthesis of histidine and is recognized for its role as a potent and reversible inhibitor of protein synthesis.[3][4][5] Its ability to modulate cellular processes has led to its investigation as a chemosensitizing agent, capable of enhancing the efficacy of conventional anticancer drugs and overcoming multidrug resistance.[1][2] This guide provides a comprehensive overview of its biochemical properties, experimental applications, and underlying mechanisms of action.
Physicochemical and Pharmacokinetic Properties
This compound is a white crystalline powder soluble in water.[3][4] Its stability and solubility make it a suitable compound for a wide range of laboratory and industrial applications.[3]
Physicochemical Data
| Property | Value | Reference |
| Synonyms | (S)-2-Amino-3-(4-imidazolyl)propanol dihydrochloride, (S)-Histidinol | [3][6] |
| Molecular Formula | C₆H₁₁N₃O · 2HCl | [3][4] |
| Molecular Weight | 214.1 g/mol | [4][6] |
| CAS Number | 1596-64-1 | [4][6] |
| Melting Point | 197 - 202 °C | [3] |
| Purity | ≥95-99% | [3][6] |
| Solubility | Water (50 mg/ml), PBS (pH 7.2, ~10 mg/ml), DMSO (~5 mg/ml) | [4][6][7] |
| Appearance | White powder or crystalline powder | [3] |
Pharmacokinetic Data (Murine Model)
Pharmacokinetic studies in mice have demonstrated a rapid clearance of L-histidinol following intraperitoneal administration.[8][9]
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration | 200 µg/ml (1.4 mM) | Bolus dose (250 mg/kg i.p.) | [8][9] |
| β phase t½ (Half-life) | 12.6 minutes | Bolus dose (250 mg/kg i.p.) | [8][9] |
| Max Tolerable Plasma Conc. | ≤ 25 µg/ml (0.18 mM) | 24-hour infusion (2000 mg/kg/24 h) | [8][9] |
Mechanism of Action and Signaling Pathways
The primary mechanism of L-Histidinol's biological activity is its interference with protein synthesis. It also participates in the natural biosynthetic pathway of L-histidine.
Inhibition of Protein Synthesis
L-Histidinol acts as a potent, reversible, and competitive inhibitor of histidyl-tRNA synthetase (HisRS).[4][10][11] This enzyme is crucial for the first step of protein synthesis, where it catalyzes the attachment of histidine to its corresponding transfer RNA (tRNA). By competitively binding to HisRS, L-histidinol prevents the activation of histidine, thereby halting the synthesis of histidyl-tRNA and subsequent protein elongation.[4][12] This leads to a rapid and specific inhibition of protein and ribosomal RNA synthesis.[13]
This inhibition is dose-dependent; for instance, in cultured human cells with media containing 5 µM histidine, protein synthesis is inhibited by 50% in the presence of 0.1 mM L-histidinol.[4] In addition to this primary role, some studies suggest L-histidinol may also function as an intracellular histamine antagonist.[1][2]
Role in L-Histidine Biosynthesis
In bacteria, fungi, and plants, L-histidinol is a key intermediate in the biosynthesis of L-histidine, a pathway absent in mammals.[6][14] L-histidinol is produced from L-histidinol phosphate and is then subjected to a two-step oxidation process catalyzed by a single enzyme, histidinol dehydrogenase (HDH), to yield L-histidine.[6][14]
Experimental Protocols and Applications
This compound is widely used in biochemical and pharmaceutical research, primarily in cell culture and preclinical cancer studies.[3]
Chemosensitization in Cancer Cell Lines
L-Histidinol enhances the cytotoxicity of various antineoplastic agents against tumor cells, including those exhibiting multidrug resistance.[1][10][15] It is believed to synchronize cells at a state more vulnerable to chemotherapy.
Exemplary Protocol for In Vitro Chemosensitization Assay:
-
Cell Culture: Culture tumor cells (e.g., B16f10 melanoma, P815 mastocytoma) in appropriate media to logarithmic growth phase.[10][15]
-
Pre-treatment: Treat cells with this compound (e.g., 1-3 mM) for a specified duration (e.g., 24 hours).[10]
-
Co-treatment: Add the anticancer drug of interest (e.g., Doxorubicin, Cisplatin) at various concentrations to both the L-histidinol-treated and control cells.
-
Incubation: Continue incubation for a period relevant to the anticancer drug's mechanism of action (e.g., 24-48 hours).
-
Viability Assessment: Determine cell viability using a standard method such as MTT assay, trypan blue exclusion, or colony formation assay.
-
Data Analysis: Compare the IC50 values of the anticancer drug with and without L-histidinol pre-treatment to quantify the sensitizing effect.
Other Key Applications
-
Cell Selection: Used in cell culture for the selection of specific mutant or knockout cells, such as DT40 knockout cells at a concentration of 1mg/ml.[16][17]
-
Amino Acid Deprivation Studies: Employed to induce amino acid starvation conditions in cell lines like HepG2 to study cellular stress responses.[16][17]
-
Enzyme Studies: Serves as a substrate for histidinol dehydrogenase, aiding in the study of enzyme kinetics and mechanisms.[4]
-
Protection Against Toxicity: In animal models, L-histidinol has been shown to reduce the nephrotoxicity induced by chemotherapeutic agents like cisplatin and ifosfamide.[10]
Safety and Handling
This compound is intended for laboratory research use only.[4][18][19] It may cause skin, eye, and respiratory tract irritation.[18][20][21]
-
Handling: Use with adequate ventilation and minimize dust generation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[18][20]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][18] Recommended storage temperature is often between 0-8°C or at room temperature, desiccated.[3][5]
-
Stability: Aqueous solutions (5%) are stable for at least 24 hours at room temperature. It is not recommended to use frozen stock solutions after one month.[4]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. goldbio.com [goldbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells [pubmed.ncbi.nlm.nih.gov]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. L-Histidinol =98TLC 1596-64-1 [sigmaaldrich.com]
- 18. hmdb.ca [hmdb.ca]
- 19. calpaclab.com [calpaclab.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. fishersci.ca [fishersci.ca]
L-Histidinol Dihydrochloride: An In-Depth Technical Guide on its Inhibition of Histidyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Histidinol dihydrochloride is a structural analog of the amino acid L-histidine and a well-characterized competitive inhibitor of histidyl-tRNA synthetase (HisRS). This inhibition disrupts the crucial first step of protein synthesis—the aminoacylation of tRNAHis—leading to a cascade of cellular events, most notably the activation of the stringent response pathway. This technical guide provides a comprehensive overview of the mechanism of action of L-Histidinol, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of the key cellular pathways involved.
Mechanism of Action
L-Histidinol exerts its primary effect by competing with L-histidine for the active site of histidyl-tRNA synthetase (HisRS), a class II aminoacyl-tRNA synthetase. HisRS catalyzes the two-step aminoacylation of its cognate tRNA (tRNAHis). In the first step, histidine is activated by ATP to form a histidyl-adenylate intermediate, releasing pyrophosphate (PPi). In the second step, the activated histidine is transferred to the 3' end of tRNAHis.
By binding to the histidine-binding pocket of HisRS, L-Histidinol prevents the binding of L-histidine, thereby inhibiting both the ATP-pyrophosphate exchange and the overall tRNA charging reactions. This leads to an accumulation of uncharged tRNAHis within the cell.
The accumulation of uncharged tRNA is a key cellular signal for amino acid starvation, which in eukaryotes, triggers the activation of the General Control Nonderepressible 2 (GCN2) kinase. GCN2, in turn, phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-response transcripts, a process known as the stringent response.
Quantitative Inhibition Data
The inhibitory potency of L-Histidinol against histidyl-tRNA synthetase has been quantified in several studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to describe its efficacy.
| Parameter | Value | Assay Condition | Organism/Cell Line | Reference |
| Ki | 3.5 x 10-5 M | Pyrophosphate Exchange Reaction | Escherichia coli | [1] |
| IC50 | 0.1 mM | Protein Synthesis Inhibition | Cultured Human Cells (in medium with 0.005 mM histidine) | [2] |
Experimental Protocols
ATP-Pyrophosphate (PPi) Exchange Assay for Determining Ki
This assay measures the first step of the aminoacylation reaction and is used to determine the inhibition constant (Ki) of L-Histidinol. The assay is based on the HisRS-catalyzed exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP in the presence of histidine.
Materials:
-
Purified histidyl-tRNA synthetase (HisRS)
-
L-Histidine
-
This compound
-
ATP
-
[32P]Pyrophosphate
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Activated charcoal
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing a fixed concentration of HisRS, varying concentrations of L-histidine, and a range of L-Histidinol concentrations.
-
Initiation: Start the reaction by adding ATP and [32P]PPi. Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Quenching: Stop the reaction by adding a solution of activated charcoal in TCA. The charcoal binds to ATP, including the newly formed [32P]ATP.
-
Washing: Pellet the charcoal by centrifugation and wash multiple times with a cold TCA solution to remove unincorporated [32P]PPi.
-
Quantification: Resuspend the charcoal pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the reaction velocity against the substrate (histidine) concentration in the presence of different inhibitor (L-Histidinol) concentrations. Determine the Km and Vmax values from a Lineweaver-Burk or Michaelis-Menten plot. The Ki can then be calculated from the competitive inhibition model.
tRNA Aminoacylation (Charging) Assay
This assay measures the overall aminoacylation reaction, the transfer of a radiolabeled amino acid to its cognate tRNA.
Materials:
-
Purified histidyl-tRNA synthetase (HisRS)
-
Total tRNA or purified tRNAHis
-
[3H] or [14C]-L-Histidine
-
This compound
-
ATP
-
Reaction buffer (as above)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and vials
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing HisRS, tRNA, a fixed concentration of [3H] or [14C]-L-Histidine, and varying concentrations of L-Histidinol.
-
Initiation: Start the reaction by adding ATP. Incubate at 37°C.
-
Quenching and Precipitation: At various time points, remove aliquots of the reaction mixture and spot them onto glass fiber filters. Immediately immerse the filters in cold 5% TCA to precipitate the tRNA and any charged aminoacyl-tRNA.
-
Washing: Wash the filters extensively with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled histidine.
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity to determine the amount of radiolabeled histidine attached to the tRNA.
-
Data Analysis: Plot the amount of charged tRNA over time for each L-Histidinol concentration to determine the initial reaction rates. These rates can be used to calculate IC50 values.
Analysis of Stringent Response Activation
The accumulation of uncharged tRNA is a direct consequence of HisRS inhibition. This can be measured by Northern blotting of total RNA separated on an acidic urea polyacrylamide gel.
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with L-Histidinol for a specified time. Isolate total RNA under acidic conditions (pH ~5.0) to preserve the aminoacyl bond on charged tRNAs.
-
Acidic Urea-PAGE: Separate the RNA on a long (e.g., 25 cm) 8 M urea, 0.1 M sodium acetate (pH 5.0) polyacrylamide gel. Uncharged tRNA migrates faster than charged tRNA.
-
Northern Blotting: Transfer the separated RNA to a nylon membrane and probe with a labeled oligonucleotide specific for tRNAHis.
-
Detection and Quantification: Detect the probe signal using a chemiluminescent or radioactive detection method. Quantify the band intensities corresponding to charged and uncharged tRNAHis to determine the charging level.
Activation of the GCN2 kinase leads to the phosphorylation of its substrate, eIF2α. This can be detected by Western blotting using a phospho-specific antibody.
Procedure:
-
Cell Lysis: Treat cells with L-Histidinol. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated eIF2α (p-eIF2α).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
To control for total eIF2α levels, strip the membrane and re-probe with an antibody that recognizes total eIF2α, or run a parallel blot.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for p-eIF2α and total eIF2α to determine the relative level of eIF2α phosphorylation.
Visualizations
Signaling Pathway of L-Histidinol Action
Caption: L-Histidinol competitively inhibits HisRS, leading to the accumulation of uncharged tRNAHis and activation of the GCN2-mediated stringent response.
Experimental Workflow for Studying the Stringent Response
Caption: Workflow for analyzing the activation of the stringent response upon L-Histidinol treatment.
Conclusion
This compound serves as a valuable tool for studying the intricacies of protein synthesis and the stringent response. Its well-defined mechanism of action as a competitive inhibitor of histidyl-tRNA synthetase allows for the controlled induction of amino acid starvation signaling. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the downstream cellular effects of HisRS inhibition and to explore its potential therapeutic applications.
References
Exploring the Structural Analogues of L-Histidine: A Technical Guide for Advanced Research
Introduction
L-histidine is a unique and functionally critical amino acid, distinguished by its imidazole side chain. This side chain's pKa near physiological pH allows it to act as both a proton donor and acceptor, making it a common participant in enzyme catalytic sites, metal ion coordination, and protein structural integrity. Beyond its role in protein synthesis, L-histidine is the direct precursor to histamine, a vital biogenic amine involved in allergic responses, gastric acid secretion, and neurotransmission. The multifaceted roles of L-histidine have spurred significant interest in the development and study of its structural analogues. These modified molecules serve as powerful tools for researchers, enabling the precise dissection of biological pathways, the inhibition of specific enzymes for therapeutic purposes, and the probing of protein structure and function.
This technical guide provides an in-depth exploration of key L-histidine analogues, focusing on their applications as inhibitors of crucial enzymes such as Histidine Decarboxylase (HDC), N-Myristoyltransferase (NMT), and the histone methyltransferase SETD3. It includes quantitative inhibitory data, detailed experimental protocols for cornerstone assays, and visualizations of relevant pathways and workflows to support drug development professionals and researchers in the field.
Analogues Targeting Histidine Decarboxylase (HDC)
Histidine decarboxylase (HDC) is the rate-limiting enzyme in histamine synthesis, catalyzing the conversion of L-histidine to histamine.[1] Its inhibition is a key strategy for controlling histamine-mediated physiological effects.[2] A variety of L-histidine analogues have been investigated as HDC inhibitors.
Quantitative Data: HDC Inhibition
The inhibitory potency of several L-histidine analogues and related compounds against HDC has been quantified, revealing a range of efficacies and mechanisms of action.
| Inhibitor/Analogue | Type | Organism/Enzyme Source | Potency (K_i / IC_50) | Reference(s) |
| α-Fluoromethylhistidine (α-FMH) | Irreversible Inhibitor | Rat Brain | Potent, irreversible | [3][4][5][6] |
| L-Histidine Methyl Ester | Time-dependent Inactivator | Lactobacillus | K_i = 80 nM (tight complex) | [7] |
| 4(5)-aminooxymethylimidazole (O-IMHA) | Competitive Inhibitor | Human (recombinant) | IC_50 ≈ 0.2 µM | [8] |
| Rugosin D (Ellagitannin) | Inhibitor | Human (recombinant) | K_i ≈ 0.35 - 1 µM | [2] |
| Rugosin A (Ellagitannin) | Inhibitor | Human (recombinant) | K_i ≈ 0.35 - 1 µM | [2] |
| Tellimagrandin II (Ellagitannin) | Inhibitor | Human (recombinant) | K_i ≈ 0.35 - 1 µM | [2] |
| α-Methylhistidine | Inhibitor | Fetal Rat | Known strong inhibitor | [9] |
Experimental Protocol: Fluorescence Polarization HDC Assay
This high-throughput assay measures HDC activity by detecting the product, histamine, in a competitive binding format. The protocol is adapted from methodologies developed for screening HDC inhibitors.[10][11]
Principle: The assay uses a fluorescein-labeled histamine tracer (FITC-histamine) that binds to a specific anti-histamine monoclonal antibody, resulting in a high fluorescence polarization (FP) signal. Histamine produced by the HDC enzyme competes with the tracer for antibody binding, causing a decrease in the FP signal that is proportional to the enzyme's activity.
Materials:
-
Recombinant Human Histidine Decarboxylase (HDC)
-
L-histidine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Anti-histamine monoclonal antibody
-
FITC-histamine tracer
-
Assay Buffer: Tris-based buffer (e.g., 25 mM Tris, 20 mM NaCl, pH 9.0)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare stock solutions of HDC enzyme, L-histidine, anti-histamine antibody, and FITC-histamine tracer in assay buffer. The final concentration of L-histidine should be well above the K_m (e.g., 600 µM), and PLP should be saturating (e.g., 33 µM).[11]
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (histidine analogues) in assay buffer containing a small percentage of DMSO.
-
Assay Reaction:
-
To each well of a 384-well plate, add the test compound or vehicle control.
-
Add the HDC enzyme to all wells except the "no enzyme" control. A typical final concentration is 30 nM.[11]
-
Initiate the enzymatic reaction by adding the L-histidine substrate and PLP cofactor.
-
Incubate the plate at 37°C for a fixed time (e.g., 90 minutes) to allow for histamine production.[11]
-
-
Detection:
-
Stop the reaction and perform the detection step by adding a pre-mixed solution of anti-histamine antibody (e.g., 30 nM) and FITC-histamine tracer (e.g., 6 nM) to all wells.[11]
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the binding reaction to reach equilibrium.
-
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (high FP) and "no enzyme" (low FP) controls. Plot the data to determine the IC_50 value for each inhibitor.
Analogues Targeting N-Myristoyltransferase (NMT)
N-Myristoyltransferase is an essential eukaryotic enzyme that attaches a C14 fatty acid (myristate) to the N-terminal glycine of many proteins involved in signaling and oncogenesis. This modification is critical for membrane targeting and protein-protein interactions. L-histidine itself activates human NMT (hNMT), while some of its simple structural analogues act as inhibitors.
Quantitative Data: NMT Inhibition
Simple derivatives of L-histidine have been shown to inhibit hNMT activity in a noncompetitive manner.
| Inhibitor/Analogue | Type | Organism/Enzyme Source | Potency (Half-Maximal Inhibition) | Reference(s) |
| L-Histidinol | Noncompetitive Inhibitor | Human NMT (hNMT) | 18 mM | [12][13] |
| Histamine | Noncompetitive Inhibitor | Human NMT (hNMT) | 1.5 mM | [12][13] |
Experimental Protocol: Fluorescence-Based NMT Assay
This continuous assay quantifies NMT activity by detecting the release of Coenzyme A (CoA), a byproduct of the myristoylation reaction. The protocol is based on established fluorogenic methods.[14][15]
Principle: The free thiol group on the released CoA molecule reacts with a maleimide-containing fluorophore, such as 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), leading to a significant increase in fluorescence intensity.
Materials:
-
Recombinant Human NMT (e.g., NMT1 or NMT2)
-
Myristoyl-CoA (substrate)
-
Peptide substrate with N-terminal glycine (e.g., a peptide derived from the c-Src sequence: H-Gly-Ser-Asn-Lys-Ser-Lys-Pro-Lys-NH₂)[14][15]
-
CPM (fluorogenic probe)
-
Assay Buffer: 20 mM potassium phosphate, 0.5 mM EDTA, 0.1% (v/v) Triton X-100, pH 8.0[14]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of NMT, Myristoyl-CoA, peptide substrate, and CPM in assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds (e.g., L-histidinol, histamine) in assay buffer with a final DMSO concentration typically under 3%.[14]
-
Assay Reaction:
-
In a 96-well plate, combine the NMT enzyme (e.g., final concentration ~19 nM), the test inhibitor at various concentrations, Myristoyl-CoA (e.g., 4 µM), and the CPM probe (e.g., 8 µM).[14][15]
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the peptide substrate (e.g., 4 µM).[14]
-
-
Measurement: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., for 30 minutes at 1-minute intervals) at an excitation of ~380 nm and emission of ~470 nm.[15]
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC_50 value. For endpoint assays, measure fluorescence after a fixed time (e.g., 30 minutes) and perform a similar calculation.[15]
-
Analogues Targeting Histone Methyltransferase (SETD3)
SETD3 is a member of the SET-domain-containing family of methyltransferases. While initially studied in the context of histone methylation, it was later identified as the primary enzyme responsible for the Nτ-methylation of Histidine-73 in β-actin. Peptidomimetic analogues based on the β-actin sequence are being developed as potent SETD3 inhibitors.
Quantitative Data: SETD3 Inhibition
By substituting the target histidine residue in a β-actin peptide with other natural and unnatural amino acids, potent inhibitors have been created.
| Inhibitor/Analogue | Type | Organism/Enzyme Source | Potency (IC_50) | Reference(s) |
| Selenomethionine-containing β-actin peptide | Competitive Inhibitor | Human SETD3 (recombinant) | 161 nM | [16] |
Experimental Protocol: SETD3 Inhibition Assay using MALDI-TOF MS
This assay directly measures the methylation of a peptide substrate by detecting the mass shift corresponding to the addition of a methyl group.
Principle: The SETD3 enzyme transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to the histidine residue on a synthetic β-actin peptide substrate. The reaction mixture is analyzed by MALDI-TOF mass spectrometry, where the unmethylated substrate and the methylated product can be distinguished by their difference in mass (~14 Da). The relative signal intensities are used to quantify enzyme activity and inhibition.[9]
Materials:
-
Recombinant Human SETD3
-
S-adenosylmethionine (SAM, cofactor)
-
Synthetic β-actin peptide substrate (e.g., a 16-mer containing His73)
-
Test inhibitor peptides
-
Reaction Buffer: 25 mM Tris, 20 mM NaCl, pH 9.0[9]
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
MALDI-TOF mass spectrometer and appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate the inhibitor peptide at the desired concentration with SETD3 enzyme (e.g., 360 nM) and SAM (e.g., 100 µM) in the reaction buffer.[9]
-
Allow the pre-incubation to proceed for 20 minutes at 37°C.
-
-
Initiation: Start the methylation reaction by adding the β-actin-His73 peptide substrate to the mixture.
-
Incubation: Continue the incubation at 37°C for a defined period (e.g., 20 minutes).[9]
-
Quenching: Stop the reaction by adding an equal volume of the quenching solution (10% TFA).
-
Sample Preparation for MS:
-
Mix a small aliquot of the quenched reaction with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode to obtain the mass spectrum.
-
Data Analysis:
-
Identify the peaks corresponding to the unmethylated substrate and the methylated product.
-
Calculate the percent conversion to product.
-
Determine the percent inhibition by comparing the conversion in the presence of the inhibitor to the control reaction without inhibitor.
-
Generate a dose-response curve to calculate the IC_50 value.
-
Histamine Receptor Signaling Pathways
Many L-histidine analogues exert their ultimate biological effects by modulating the synthesis of histamine, which in turn acts on a family of four G-protein coupled receptors (GPCRs). The H1 and H2 receptors are the most classically studied. Understanding their downstream signaling is crucial for contextualizing the effects of HDC inhibitors.[17][18]
-
H1 Receptor Signaling: The H1 receptor primarily couples to G_q/11_ proteins. Upon histamine binding, the activated Gα_q_ subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[17][19] This pathway is central to allergic responses like smooth muscle contraction.
-
H2 Receptor Signaling: The H2 receptor couples to G_s_ proteins. Histamine binding leads to the activation of adenylyl cyclase (AC) by the Gα_s_ subunit. AC converts ATP into cyclic AMP (cAMP), which then activates protein kinase A (PKA).[19] This pathway is famously responsible for stimulating gastric acid secretion in the stomach.
Conclusion
Structural analogues of L-histidine are indispensable tools in modern biochemical and pharmacological research. From irreversible inhibitors like α-FMH that deplete histamine stores to peptidomimetics that target actin methylation with nanomolar potency, these compounds provide exquisite control for studying specific biological processes. The detailed protocols and quantitative data presented herein offer a robust framework for researchers aiming to utilize these analogues in their own studies. As our understanding of the roles of histidine modification and histamine signaling in disease deepens, the continued design, synthesis, and characterization of novel L-histidine analogues will undoubtedly pave the way for new therapeutic interventions.
References
- 1. Structural features of mammalian histidine decarboxylase reveal the basis for specific inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. α-Fluoromethylhistidine - Wikipedia [en.wikipedia.org]
- 4. alpha-Fluoromethyl histidine. Inhibition of histidine decarboxylase in pylorus ligated rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of alpha-fluoromethylhistidine, a specific inhibitor of histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histamine synthesis in brain by alpha-fluoromethylhistidine, a new irreversible inhibitor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reaction of Lactobacillus histidine decarboxylase with L-histidine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of various compounds on histidine decarboxylase activity: Active site mapping | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. A study of potential histidine decarboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Showing Compound 1-Methylhistidine (FDB093588) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. alpha-Methylhistidine | C7H11N3O2 | CID 150780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Histamine - Wikipedia [en.wikipedia.org]
- 17. Histamine [webbook.nist.gov]
- 18. L-Histidinol | C6H11N3O | CID 165271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Histamine | Description & Facts | Britannica [britannica.com]
Basic principles of using L-Histidinol for reversible protein synthesis inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Histidinol, a structural analog of the amino acid L-histidine, serves as a potent and reversible inhibitor of protein synthesis in eukaryotic cells. Its mechanism of action relies on the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This inhibition mimics cellular amino acid starvation, leading to the activation of the Integrated Stress Response (ISR) and a subsequent, reversible, halt in protein translation. This technical guide provides an in-depth overview of the core principles of using L-Histidinol, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the key signaling pathway involved.
Core Principles of L-Histidinol Action
L-Histidinol functions as a reversible inhibitor of protein synthesis by targeting the initial steps of translation. As a competitive inhibitor, it vies with L-histidine for the active site of histidyl-tRNA synthetase.[1][2] This competition reduces the amount of charged histidyl-tRNA (His-tRNAHis), which is essential for the incorporation of histidine into nascent polypeptide chains.
The decrease in charged His-tRNAHis mimics a state of amino acid starvation, triggering a cellular stress response pathway known as the Integrated Stress Response (ISR). A key event in the ISR is the activation of the protein kinase GCN2 (General Control Nonderepressible 2). Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α sequesters the guanine nucleotide exchange factor eIF2B, which is necessary for the recycling of eIF2 to its active, GTP-bound state. This leads to a global reduction in the formation of the ternary complex (eIF2-GTP-Met-tRNAi), which is required for the initiation of translation. The ultimate consequence is a rapid and robust, yet reversible, inhibition of protein synthesis.[3] The reversibility of L-Histidinol's effect is a key feature; the addition of excess L-histidine can outcompete L-Histidinol, restore the pool of charged His-tRNAHis, and consequently, resume protein synthesis.[3]
Quantitative Data
The efficacy of L-Histidinol in inhibiting protein synthesis is dose-dependent and varies across different cell lines. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Cell Line/System | Reference |
| Inhibition of Protein Synthesis | |||
| IC50 | 0.1 mM | Human HeLa cells | [2] |
| Inhibition | 88% | CHO cells | [4] |
| Enzyme Inhibition | |||
| Apparent Ki (Histidyl-tRNA synthetase) | 4 x 10⁻⁷ M | Human HeLa cells | [2] |
| Apparent Ki (tRNA charging) | 3 x 10⁻⁶ M | Human HeLa cells | [2] |
| Cell Cycle Arrest | |||
| G1 Arrest Concentration | 9 mM | HeLa cells | [5] |
| G1 Arrest Concentration | 3 mM | Mouse sarcoma-180 (S-180) cells | [5] |
Table 1: Quantitative Efficacy of L-Histidinol. This table provides a summary of the concentrations of L-Histidinol required for the inhibition of protein synthesis and cell cycle arrest in different cell lines, as well as its inhibitory constant (Ki) for its molecular target.
Experimental Protocols
Induction and Reversal of Protein Synthesis Inhibition
This protocol describes a general procedure for the reversible inhibition of protein synthesis in cultured mammalian cells using L-Histidinol.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, CHO)
-
Complete cell culture medium
-
L-Histidinol dihydrochloride (stock solution in sterile water or PBS)
-
L-Histidine (stock solution in sterile water or PBS)
-
[³⁵S]-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to attach and enter logarithmic growth phase.
-
L-Histidinol Treatment: Add L-Histidinol to the culture medium to the desired final concentration (e.g., 2-10 mM, to be optimized for the specific cell line).
-
Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 4 hours).
-
Measurement of Protein Synthesis:
-
Add [³⁵S]-Methionine to the culture medium and incubate for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using TCA.
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
-
Reversal of Inhibition:
-
Remove the L-Histidinol-containing medium.
-
Wash the cells with sterile PBS.
-
Add complete medium supplemented with an excess of L-histidine (e.g., 10-fold higher concentration than L-Histidinol).
-
Incubate for the desired time and measure protein synthesis as described above.
-
Analysis of eIF2α Phosphorylation by Western Blotting
This protocol outlines the procedure for detecting the phosphorylation of eIF2α in response to L-Histidinol treatment.
Materials:
-
L-Histidinol-treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Synchronization at the G1 Phase
This protocol describes how to synchronize cells in the G1 phase of the cell cycle using L-Histidinol.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
L-Histidinol
-
L-Histidine
-
Propidium iodide (PI)
-
RNase A
-
Flow cytometer
Procedure:
-
L-Histidinol Treatment: Add L-Histidinol to the culture medium of exponentially growing cells to a final concentration known to induce G1 arrest in the specific cell line (e.g., 2-10 mM).
-
Incubation: Incubate the cells for a period sufficient to allow most cells to accumulate in G1 (e.g., 12-24 hours).
-
Validation of G1 Arrest:
-
Harvest a sample of the cells.
-
Fix the cells in ethanol.
-
Stain the cells with PI and treat with RNase A.
-
Analyze the DNA content by flow cytometry to confirm G1 arrest.
-
-
Release from G1 Arrest:
-
Remove the L-Histidinol-containing medium.
-
Wash the cells with sterile PBS.
-
Add fresh complete medium containing an excess of L-histidine.
-
-
Monitoring Cell Cycle Progression: Harvest cells at different time points after release and analyze their DNA content by flow cytometry to monitor their synchronous progression through the cell cycle.
Visualizations
Signaling Pathway of L-Histidinol Action
Caption: Mechanism of L-Histidinol-induced protein synthesis inhibition.
Experimental Workflow for Assessing Protein Synthesis Inhibition
Caption: Workflow for measuring protein synthesis inhibition.
Logical Relationship for Cell Synchronization
References
- 1. Cell cycle synchronization and flow cytometry analysis of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Histidinol dihydrochloride's function as an intermediate in metabolic pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Histidinol dihydrochloride, a chiral amino alcohol, serves as a critical intermediate in the biosynthetic pathway of the essential amino acid L-histidine. This pathway, conserved across bacteria, archaea, fungi, and plants, represents a fundamental metabolic process. An understanding of the enzymes that metabolize L-Histidinol and the regulation of this pathway is crucial for fields ranging from metabolic engineering to drug development. This technical guide provides a comprehensive overview of L-Histidinol's function, detailing the enzymatic reactions it undergoes, quantitative kinetic data of the involved enzymes, and explicit experimental protocols for its study. Furthermore, this document explores the broader implications of L-Histidinol and the histidine biosynthesis pathway in therapeutic applications, particularly in oncology.
Introduction to L-Histidinol and the Histidine Biosynthesis Pathway
L-Histidinol is a natural amino alcohol that is a direct precursor to L-histidine in a multi-step enzymatic pathway.[1] The biosynthesis of histidine is an energetically expensive process, requiring the input of ATP and phosphoribosyl pyrophosphate (PRPP).[2] This pathway is tightly regulated at both the genetic and enzymatic levels to ensure cellular homeostasis.[3]
The final stages of histidine biosynthesis involve the dephosphorylation of L-histidinol phosphate to L-Histidinol, followed by a two-step oxidation of L-Histidinol to L-histidine. The enzymes responsible for these transformations, histidinol-phosphate phosphatase and histidinol dehydrogenase, are key players in this metabolic route. Given that the histidine biosynthesis pathway is absent in mammals, its components, including the enzymes acting on L-Histidinol, are attractive targets for the development of antimicrobial and herbicidal agents.[4]
Beyond its role as a metabolic intermediate, L-Histidinol has garnered interest in cancer research. It has been shown to act as a histidyl-tRNA synthetase inhibitor, interfering with protein synthesis and thereby affecting cell proliferation.[5] This property has been exploited to modulate the sensitivity of tumor cells to various chemotherapeutic agents, offering a potential strategy to enhance the efficacy of cancer treatments.[6][7][8][9][10][11][12]
The Histidine Biosynthesis Pathway: The Central Role of L-Histidinol
The biosynthesis of L-histidine is a linear pathway consisting of ten enzymatic steps. L-Histidinol emerges in the penultimate step and is subsequently converted to the final product, L-histidine.
Formation of L-Histidinol
L-Histidinol is produced from L-histidinol phosphate through the action of histidinol-phosphate phosphatase (HisN) (EC 3.1.3.15). This enzyme catalyzes the hydrolysis of the phosphate group from L-histidinol phosphate.[13] In some organisms, like E. coli, this phosphatase activity is part of a bifunctional enzyme that also catalyzes the sixth step of the pathway, imidazoleglycerol-phosphate dehydratase.[13] However, in other organisms, such as Corynebacterium glutamicum, these are two distinct enzymes.[10]
Conversion of L-Histidinol to L-Histidine
The final two steps of histidine biosynthesis, the oxidation of L-Histidinol to L-histidinal and then to L-histidine, are catalyzed by a single bifunctional enzyme, histidinol dehydrogenase (HisD) (EC 1.1.1.23).[14] This NAD-dependent enzyme first oxidizes the alcohol group of L-Histidinol to an aldehyde (L-histidinal), which remains bound to the enzyme. Subsequently, the aldehyde is further oxidized to a carboxylic acid, yielding L-histidine.[14]
Quantitative Data
The efficiency of the enzymatic reactions involving L-Histidinol is critical for the overall flux through the histidine biosynthesis pathway. The following tables summarize key quantitative data for the enzymes histidinol dehydrogenase and histidinol-phosphate phosphatase from various organisms, as well as metabolic flux analysis data for the histidine biosynthesis pathway in Corynebacterium glutamicum.
Kinetic Parameters of Histidinol Dehydrogenase (HisD)
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Salmonella typhimurium | L-Histidinol | 10 | - | - | - | [15] |
| Escherichia coli | L-Histidinol | - | - | - | - | [14] |
| Pseudomonas aeruginosa | L-Histidinol | 35.2 ± 3.4 | 0.12 ± 0.003 | 0.09 | 2.5 x 103 | [16] |
Note: Data for some parameters are not always available in the literature.
Kinetic Parameters of Histidinol-Phosphate Phosphatase (HisN/HPP)
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Lactococcus lactis | L-Histidinol Phosphate | 160 ± 20 | 44 ± 2 | 2.8 x 105 | [1] |
| Thermus thermophilus HB8 | L-Histidinol Phosphate | - | - | 2.6 x 103 | [1] |
| Medicago truncatula | L-Histidinol Phosphate | - | - | - | [17][18] |
Note: Vmax is often reported in units that are not directly comparable without knowledge of the enzyme concentration used.
Metabolic Flux Analysis in Corynebacterium glutamicum
Metabolic flux analysis using 13C-labeled substrates provides a quantitative understanding of the carbon flow through metabolic pathways. The following table presents the relative flux through the histidine biosynthesis pathway in engineered strains of Corynebacterium glutamicum designed for L-histidine production.
| Strain | Growth Rate (h-1) | Glucose Uptake Rate (mmol/gCDW/h) | Histidine Production Yield (mol/mol glucose) | Relative Flux to PPP (%) | Reference(s) |
| HIS1 | 0.32 ± 0.01 | - | - | - | [19] |
| HIS9 | 0.22 ± 0.01 | - | 0.086 ± 0.001 | - | [19] |
| HIS10 | - | - | 0.093 ± 0.001 | +74% vs WT | [19] |
Note: The data highlights the rerouting of carbon flux towards the pentose phosphate pathway (PPP) to increase the precursor supply for histidine biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-Histidinol's function as a metabolic intermediate.
Enzyme Assay for Histidinol Dehydrogenase (HisD)
This spectrophotometric assay measures the activity of HisD by monitoring the increase in absorbance at 340 nm due to the production of NADH.
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ solution (10 mM)
-
This compound solution (10 mM)
-
Purified HisD enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
850 µL of 100 mM Tris-HCl, pH 8.0
-
100 µL of 10 mM NAD+
-
50 µL of purified HisD enzyme at an appropriate dilution.
-
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 10 mM this compound solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Workflow for Histidinol Dehydrogenase Assay:
Enzyme Assay for Histidinol-Phosphate Phosphatase (HisN/HPP)
This colorimetric assay measures the activity of HisN by quantifying the release of inorganic phosphate (Pi) using the Malachite Green method.
Materials:
-
HEPES buffer (50 mM, pH 7.5) containing 150 mM NaCl and 2 mM MgCl2
-
L-Histidinol phosphate solution (10 mM)
-
Purified HisN enzyme
-
Malachite Green reagent
-
Sodium citrate solution (34%)
-
Microplate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
40 µL of 50 mM HEPES buffer (pH 7.5) with 150 mM NaCl and 2 mM MgCl2
-
5 µL of purified HisN enzyme at an appropriate dilution.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 10 mM L-Histidinol phosphate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of Malachite Green reagent.
-
After 1 minute, add 10 µL of 34% sodium citrate solution to stabilize the color.
-
Measure the absorbance at 620-650 nm.
-
Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
13C-Metabolic Flux Analysis
This protocol provides a general framework for conducting 13C-MFA to quantify the flux through the histidine biosynthesis pathway.[1][20][21][22][23]
Materials:
-
Defined minimal medium
-
13C-labeled glucose (e.g., [1-13C]glucose or [U-13C]glucose)
-
Bacterial strain of interest (e.g., Corynebacterium glutamicum)
-
Bioreactor or shake flasks
-
Quenching solution (e.g., 60% methanol at -20°C)
-
Extraction buffer
-
GC-MS or LC-MS/MS system
Procedure:
-
Cultivation: Grow the bacterial strain in the defined minimal medium containing a specific mixture of 12C- and 13C-labeled glucose until a metabolic and isotopic steady state is reached.
-
Quenching and Extraction: Rapidly quench the metabolism by transferring the cell culture to a cold quenching solution. Extract the intracellular metabolites using an appropriate extraction buffer.
-
Sample Preparation and Analysis: Hydrolyze the protein fraction of the biomass to release amino acids. Derivatize the amino acids for GC-MS analysis or analyze them directly by LC-MS/MS to determine the mass isotopomer distribution.
-
Data Analysis and Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model of the central carbon metabolism, including the histidine biosynthesis pathway. The software will then calculate the intracellular metabolic fluxes.
Logical Flow of 13C-Metabolic Flux Analysis:
Analytical Methods for L-Histidinol Quantification
Accurate quantification of L-Histidinol is essential for studying its metabolic role. High-performance liquid chromatography (HPLC) coupled with various detection methods is commonly employed.
-
HPLC with UV Detection: L-Histidinol can be detected by UV absorbance, typically at a low wavelength around 210 nm. This method may require derivatization to enhance sensitivity and selectivity.[24]
-
HPLC with Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the quantification of L-Histidinol in complex biological matrices. It allows for the unambiguous identification and quantification of the analyte based on its mass-to-charge ratio.[2][16]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds like amino acids and their derivatives, including L-Histidinol.[5]
Broader Implications and Future Directions
The study of L-Histidinol and the histidine biosynthesis pathway extends beyond fundamental metabolism. The essentiality of this pathway in many pathogens and its absence in humans make it a prime target for the development of novel antimicrobial agents.[4] Inhibitors of enzymes like histidinol dehydrogenase are being actively investigated as potential drugs.
In the realm of oncology, L-Histidinol's ability to sensitize cancer cells to chemotherapy holds significant promise.[8] By transiently arresting cell proliferation, L-Histidinol may protect normal, rapidly dividing cells from the toxic effects of chemotherapy while simultaneously increasing the susceptibility of tumor cells.[7] Further research into the precise mechanisms of this sensitization and its application in clinical settings is a key area of future investigation.
Conclusion
This compound is a pivotal intermediate in the highly conserved histidine biosynthesis pathway. A thorough understanding of its enzymatic transformations, the kinetics of the involved enzymes, and the regulation of the pathway is fundamental for researchers in molecular biology, metabolic engineering, and drug discovery. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for scientists aiming to investigate the multifaceted roles of L-Histidinol in both normal physiology and disease states. Future research will undoubtedly continue to uncover new therapeutic opportunities by targeting this crucial metabolic nexus.
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-Histidinol Dehydrogenase as a New Target for Old Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype [pubmed.ncbi.nlm.nih.gov]
- 9. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histidinol-phosphatase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. CN101968472A - Method for analyzing raw materials of histidine and histidine monohydrochloride and preparation by HPLC method - Google Patents [patents.google.com]
- 17. Structural Studies of Medicago truncatula Histidinol Phosphate Phosphatase from Inositol Monophosphatase Superfamily Reveal Details of Penultimate Step of Histidine Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural Studies of Medicago truncatula Histidinol Phosphate Phosphatase from Inositol Monophosphatase Superfamily Reveal Details of Penultimate Step of Histidine Biosynthesis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modular systems metabolic engineering enables balancing of relevant pathways for l-histidine production with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
- 23. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 24. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for L-Histidinol Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidinol dihydrochloride is a structural analog of the essential amino acid L-histidine. It serves as a potent and reversible inhibitor of protein synthesis in eukaryotic cells.[1][2] This property makes it a valuable tool in a variety of cell culture applications, including the synchronization of cell cycles, the enhancement of anticancer drug efficacy, and the study of cellular responses to amino acid deprivation. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its role in cell cycle arrest and chemosensitization.
Mechanism of Action
L-Histidinol competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[2] This inhibition leads to a rapid depletion of charged histidyl-tRNA, which in turn stalls ribosomal translation and globally suppresses protein synthesis.[1] The consequences of this inhibition are cell-type dependent but often result in a reversible arrest of the cell cycle, typically in the G1 phase.[3]
Key Applications in Cell Culture
-
Reversible Cell Cycle Synchronization: By temporarily halting protein synthesis, L-Histidinol can arrest cells at the G1 checkpoint. Removal of L-Histidinol allows the cells to re-enter the cell cycle in a synchronized manner.
-
Potentiation of Anticancer Agents: L-Histidinol has been shown to selectively sensitize cancer cells to a variety of chemotherapeutic drugs while protecting normal cells.[4][5][6][7][8] This effect is attributed to the differential response of normal and tumor cells to the inhibition of protein synthesis.
-
Induction of Amino Acid Stress Response: L-Histidinol can be used to mimic histidine deprivation and study the cellular pathways that respond to amino acid stress, such as the mTOR signaling pathway.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for Various Applications
| Application | Cell Line | Concentration Range | Expected Outcome | Reference(s) |
| Cell Cycle Arrest | BALB/3T3 | 1 - 2 mM | Reversible growth arrest in G1/G0 phase. | [3] |
| B16f10 Melanoma | Dose-dependent | Inhibition of cell cycle transit. | [9] | |
| Protein Synthesis Inhibition | Human Cells (general) | 0.1 mM (in 5 µM L-histidine) | 50% inhibition of protein synthesis. | [2] |
| Mouse L Cells | Not specified | Abrupt inhibition of protein and ribosomal RNA synthesis. | [1] | |
| Chemosensitization | Daudi and MOLT 4 (Human Leukemia/Lymphoma) | Dose- and time-dependent | Increased efficacy of various antineoplastic agents. | [5] |
| Human Colon Carcinoma Lines (e.g., SW480, SW620, HT-29) | Not specified | Enhanced susceptibility to anticancer drugs like 5-fluorouracil. | [8] | |
| MDCK-T1 (Canine Kidney, tumorigenic) | Not specified | Reversal of resistance to cisplatin, 5-fluorouracil, and others. |
Table 2: Enhancement of Anticancer Drug Cytotoxicity by L-Histidinol
| Anticancer Drug | Cell Line(s) | Fold Increase in Cytotoxicity (Approximate) | Reference(s) |
| Cisplatin | MDCK-T1 | ~10-fold reversal of resistance | |
| 5-Fluorouracil | MDCK-T1 | ~10-fold reversal of resistance | |
| Cytosine arabinoside | MDCK-T1 | ~15-fold reversal of resistance | |
| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | MDCK-T1 | ~15-fold reversal of resistance | |
| Daunorubicin | Daudi, MOLT 4 | Significant enhancement | [5] |
| Carmustine | Daudi, MOLT 4 | Significant enhancement | [5] |
Experimental Protocols
Protocol 1: Induction of Reversible G1 Cell Cycle Arrest
This protocol describes how to synchronize cells in the G1 phase of the cell cycle using L-Histidinol.
Materials:
-
This compound (powder)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest (e.g., BALB/3T3)
-
Trypsin-EDTA
-
Flow cytometry buffer (PBS with 1% BSA)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will allow them to reach 50-60% confluency at the time of treatment.
-
Preparation of L-Histidinol Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water and filter-sterilize.
-
Treatment: Once cells are at the desired confluency, remove the culture medium and replace it with fresh medium containing L-Histidinol at a final concentration of 1-2 mM.
-
Incubation: Incubate the cells for 12-24 hours. The optimal incubation time should be determined empirically for each cell line.
-
Verification of Cell Cycle Arrest (Flow Cytometry): a. Harvest the cells by trypsinization and wash with PBS. b. Fix the cells in ice-cold 70% ethanol for at least 30 minutes at 4°C. c. Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. d. Incubate for 30 minutes at room temperature in the dark. e. Analyze the cell cycle profile using a flow cytometer. A significant increase in the G1 population indicates successful cell cycle arrest.
-
Release from Arrest: To release the cells from the G1 block, wash the cells twice with sterile PBS and then add fresh, pre-warmed complete culture medium without L-Histidinol.
Protocol 2: Potentiation of Anticancer Drug Efficacy
This protocol details the use of L-Histidinol to enhance the cytotoxic effects of a chemotherapeutic agent, assessed by a clonogenic survival assay.
Materials:
-
This compound
-
Anticancer drug of interest (e.g., 5-Fluorouracil, Cisplatin)
-
Complete cell culture medium
-
Cancer cell line of interest (e.g., SW480 colon cancer cells)
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells) per well in a 6-well plate and allow them to attach overnight.
-
Pre-treatment with L-Histidinol: The following day, replace the medium with fresh medium containing L-Histidinol at a concentration that causes minimal cytotoxicity on its own (e.g., 0.5-2 mM, to be optimized). Incubate for a period that allows for the inhibition of protein synthesis (e.g., 6-12 hours).
-
Co-treatment with Anticancer Drug: Add the anticancer drug at various concentrations to the wells already containing L-Histidinol.
-
Incubation: Incubate the cells for the desired duration of drug exposure (e.g., 24 hours).
-
Recovery: After the treatment period, remove the medium containing the drugs, wash the cells gently with PBS, and add fresh complete medium.
-
Colony Formation: Allow the cells to grow for 7-14 days, until visible colonies are formed.
-
Staining and Quantification: a. Wash the colonies with PBS and fix with methanol for 15 minutes. b. Stain with Crystal Violet solution for 20 minutes. c. Gently wash with water and allow the plates to air dry. d. Count the number of colonies (typically containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control. Compare the dose-response curves of the anticancer drug with and without L-Histidinol to determine the degree of sensitization.
Visualizations
Caption: Mechanism of L-Histidinol-induced G1 cell cycle arrest.
Caption: Workflow for assessing chemosensitization using a clonogenic assay.
Caption: L-Histidinol's impact on the mTOR amino acid sensing pathway.
References
- 1. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Global quantification of newly synthesized proteins reveals cell type- and inhibitor-specific effects on protein synthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidinol-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of human colon carcinoma cells to anticancer drugs is enhanced by L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Histidinol for Effective Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidinol is a structural analog of the essential amino acid L-histidine and serves as a potent and reversible inhibitor of protein synthesis. Its mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This inhibition leads to an accumulation of uncharged tRNAHis, which mimics amino acid starvation and subsequently blocks the initiation and elongation steps of translation.[1][2] The effects of L-Histidinol are reversible upon the addition of excess L-histidine.[2]
These application notes provide detailed information on the effective concentrations of L-Histidinol for inhibiting protein synthesis in various cell lines, comprehensive protocols for key experiments to assess its effects, and an overview of the primary signaling pathways involved.
Data Presentation: Effective Concentrations of L-Histidinol
The effective concentration of L-Histidinol for protein synthesis inhibition can vary depending on the cell type and the concentration of L-histidine in the culture medium. The following table summarizes reported effective concentrations.
| Cell Line | Concentration | Notes |
| Human HeLa Cells | 0.1 mM | Achieved 50% inhibition of protein synthesis in medium containing 0.005 mM L-histidine. |
| Mouse L Cells | 0.5 - 2 mM | Effective concentrations for significant inhibition of protein and ribosomal RNA synthesis.[2] |
| Chinese Hamster Ovary (CHO) Cells | 5 mM | Resulted in 88% inhibition of protein synthesis. |
| Human Jurkat T-cells | Not explicitly defined for protein synthesis inhibition | L-Histidinol has been used in conjunction with other agents to study apoptosis and drug resistance. |
| Human Embryonic Kidney (HEK293) Cells | Not explicitly defined for protein synthesis inhibition | L-Histidinol is used to induce amino acid stress responses. |
Signaling Pathways Affected by L-Histidinol
L-Histidinol-induced protein synthesis inhibition primarily triggers the General Control Nonderepressible 2 (GCN2) signaling pathway, a key regulator of the integrated stress response (ISR). The mechanistic Target of Rapamycin (mTOR) pathway is also impacted, often in a complex, context-dependent manner.
GCN2 Signaling Pathway Activation
The accumulation of uncharged tRNAHis due to L-Histidinol treatment is a direct activator of the GCN2 kinase.[3][4] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global reduction in protein synthesis but also promotes the translation of specific stress-responsive mRNAs, such as ATF4.[5]
Caption: GCN2 signaling pathway activation by L-Histidinol.
mTOR Signaling Pathway
The effect of L-Histidinol on the mTOR pathway can be multifaceted. While amino acid starvation is a known inhibitor of mTORC1 signaling, studies have shown that treatment with L-Histidinol can sometimes lead to a discordant regulation where mTORC1 remains active despite the activation of the GCN2 pathway.[6][7] This is thought to be due to the accumulation of other free amino acids when protein synthesis is blocked.
Caption: Interplay between GCN2 and mTOR signaling with L-Histidinol.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and effects of L-Histidinol.
SUnSET (Surface Sensing of Translation) Assay for Measuring Protein Synthesis
This non-radioactive method utilizes puromycin, an aminonucleoside antibiotic that gets incorporated into nascent polypeptide chains, to quantify global protein synthesis via Western blotting.[1][8][9]
Caption: SUnSET Assay Experimental Workflow.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Treat cells with the desired concentrations of L-Histidinol for the specified duration. Include a vehicle-treated control group.
-
-
Puromycin Pulse:
-
15-30 minutes before harvesting, add puromycin to the culture medium to a final concentration of 1-10 µg/mL.
-
Incubate the cells at 37°C for the remainder of the treatment period.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-puromycin antibody (e.g., clone 12D10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin).
-
[3H]-Leucine Incorporation Assay for Measuring Protein Synthesis
This classic method measures the rate of protein synthesis by quantifying the incorporation of radiolabeled leucine into newly synthesized proteins.[10][11]
Caption: [3H]-Leucine Incorporation Assay Workflow.
-
Cell Seeding and Treatment:
-
Plate cells in a multi-well plate and allow them to adhere and grow.
-
Treat cells with L-Histidinol at various concentrations.
-
-
Radiolabeling:
-
Add [3H]-Leucine to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate for 1-4 hours at 37°C.
-
-
Cell Harvest and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold 20% trichloroacetic acid (TCA) to the cell lysate to precipitate the proteins.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters sequentially with 10% TCA and 95% ethanol to remove unincorporated [3H]-Leucine.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Experimental Workflow.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of L-Histidinol concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Conclusion
L-Histidinol is a valuable tool for studying the regulation of protein synthesis and the cellular stress responses to amino acid limitation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize L-Histidinol in their experimental designs. Careful consideration of the cell type and culture conditions is crucial for determining the optimal concentration for achieving the desired level of protein synthesis inhibition.
References
- 1. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 2. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histidyl-tRNA synthetase-related sequence in the eIF-2 alpha protein kinase GCN2 interacts with tRNA and is required for activation in response to starvation for different amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordant regulation of eIF2 kinase GCN2 and mTORC1 during nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Turnover of the mTOR Complex 1 (mTORC1) Repressor REDD1 and Activation of mTORC1 Signaling Following Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
- 10. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 11. researchgate.net [researchgate.net]
Utilizing L-Histidinol for Efficient Mutant Selection in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of genetically modified mammalian cells is a cornerstone of modern biological research and biopharmaceutical development. The ability to efficiently isolate cells that have successfully incorporated a gene of interest is critical for creating stable cell lines for protein production, gene function studies, and drug screening. The L-histidinol selection system, based on the Salmonella typhimurium hisD gene, offers a robust and cost-effective alternative to more commonly used antibiotic-based selection markers.
The hisD gene encodes the enzyme histidinol dehydrogenase, which catalyzes the oxidation of L-histidinol to the essential amino acid L-histidine.[1][2] Mammalian cells lack this enzyme and are therefore unable to survive in a histidine-deficient medium containing L-histidinol. Furthermore, L-histidinol is toxic to mammalian cells as it competitively inhibits the histidyl-tRNA synthetase, an enzyme crucial for protein synthesis.[1][3] Cells successfully transfected with a plasmid carrying the hisD gene can overcome this toxicity by converting L-histidinol into L-histidine, allowing them to proliferate in a selective environment. This dual selection pressure—the removal of a toxic compound and the synthesis of an essential amino acid—results in a stringent and efficient selection of transfected cells.[1][3]
This document provides detailed application notes and protocols for the use of L-histidinol in the selection of mutant mammalian cells, with a focus on commonly used cell lines in research and industry, such as CHO and HEK293 cells.
Principle of L-Histidinol Selection
The L-histidinol selection system relies on the expression of the bacterial hisD gene in mammalian cells. The mechanism provides a dual selective advantage to transfected cells.
dot
References
Application of L-Histidinol in Sensitizing Cancer Cells to Cisplatin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance and significant side effects. A promising strategy to overcome these limitations is the co-administration of sensitizing agents that can enhance the cytotoxicity of cisplatin in cancer cells while potentially protecting normal tissues. L-Histidinol, a structural analog of the amino acid L-histidine, has emerged as a potent chemosensitizer. This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of L-Histidinol and cisplatin.
L-Histidinol has been shown to reverse resistance to cisplatin and other anticancer drugs in various cancer cell lines.[1] Its mechanism of action is multifaceted, primarily involving the inhibition of protein synthesis, which selectively enhances the vulnerability of tumor cells to DNA-damaging agents like cisplatin.[1][2] Furthermore, L-Histidinol can protect normal cells from the toxicity of chemotherapy, highlighting its potential to improve the therapeutic index of conventional cancer treatments.[1][3]
Mechanism of Action: The GCN2 Pathway
A key pathway implicated in the cellular response to L-Histidinol is the General Control Nonderepressible 2 (GCN2) signaling cascade. L-Histidinol, by competitively inhibiting histidyl-tRNA synthetase, mimics amino acid starvation, leading to an accumulation of uncharged tRNA. This activates GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, orchestrates a transcriptional program that can influence cell fate, including apoptosis and sensitivity to stress-inducing agents like cisplatin. The interplay between L-Histidinol-induced stress and cisplatin-induced DNA damage is believed to be a critical factor in the observed synergistic cytotoxicity.
Data Presentation
In Vitro Efficacy of L-Histidinol in Combination with Cisplatin
| Cell Line | Cancer Type | L-Histidinol Concentration (mM) | Cisplatin Concentration (µM) | Effect | Fold Resistance Reversal | Reference |
| MDCK-T1 | Canine Kidney (Tumorigenic) | Not specified | Not specified | Reversal of cisplatin resistance | ~10-fold | [1] |
| L1210 | Murine Leukemia | Dose-dependent | Dose-dependent | Increased cell killing | Not applicable | [3] |
| Colon 26 | Murine Adenocarcinoma | Dose-dependent | Dose-dependent | Increased cell killing | Not applicable | [3] |
In Vivo Efficacy and Dosing of L-Histidinol and Cisplatin
| Animal Model | Cancer Type | L-Histidinol Dose | Cisplatin Dose | Administration Route | Key Findings | Reference |
| (DBA/2 X BALB/c)F1 Mice | Not specified (Protection study) | 50 mg/mouse | Not specified | Not specified | Protection of hematopoietic precursor cells | [3] |
| Rat | Not specified (Toxicity study) | 100 mg/kg x 5 doses (2h apart) | 6 mg/kg | L-Histidinol: IP, Cisplatin: IV | Protection against cisplatin-induced nephrotoxicity | [4] |
| BALB/c Mice | Colon 26 Adenocarcinoma | Dose-dependent | Dose-dependent | Not specified | Active against solid tumors | [3] |
Experimental Protocols
References
- 1. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of L-histidinol on cisplatin nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: L-Histidinol Dihydrochloride for In Vivo Animal Studies
Introduction
L-Histidinol, a structural analogue of the essential amino acid L-histidine, acts as a potent and reversible inhibitor of protein synthesis.[1][2] It functions by competitively inhibiting histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[1][3] This leads to a state of amino acid deprivation, which can selectively protect normal cells from the toxicity of cell-cycle-specific chemotherapeutic agents while potentially enhancing their efficacy against tumor cells.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of L-Histidinol dihydrochloride in preclinical in vivo animal research.
Mechanism of Action
This compound disrupts protein synthesis at the initiation stage.[3] By inhibiting histidyl-tRNA synthetase, it prevents the formation of histidyl-tRNA, leading to an accumulation of uncharged tRNA. This accumulation triggers the General Amino Acid Nondeprived (GAAN) stress response pathway, primarily through the activation of the kinase GCN2 (General Control Nonderepressible 2). Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which globally reduces protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as ATF4. This can lead to cell cycle arrest, providing a protective effect for normal, rapidly dividing cells against chemotherapy, and in some contexts, sensitizing cancer cells to treatment.[7]
Physicochemical Properties and Formulation
A summary of the key properties of this compound is provided below.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₁₁N₃O · 2HCl | [1] |
| Molecular Weight | 214.1 g/mol | [1] |
| CAS Number | 1596-64-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 193-201 °C (decomposes) | [1][8] |
| Solubility | Soluble in water (50 mg/mL) | [1] |
| Storage | Store at room temperature | [1] |
| Solution Stability | A 5% aqueous solution is stable for at least 24 hours at room temp. | [1] |
| Frozen Stock Stability | Not recommended for use after one month | [1] |
Preparation of Dosing Solution (Example) For in vivo use, this compound is typically dissolved in a sterile, aqueous vehicle.
-
Vehicle: Use sterile water for injection or sterile 0.9% saline.
-
Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the concentration needed for the injection volume (e.g., 10 mL/kg for intraperitoneal injection in mice).
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder. Add the sterile vehicle to the powder and vortex or stir until a clear, colorless solution is obtained.[1]
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Usage: It is recommended to prepare the working solution fresh on the day of use.[3]
In Vivo Applications and Protocols
L-Histidinol has been primarily investigated in vivo as a modulator of anticancer drug activity, aiming to reduce host toxicity and/or increase antitumor efficacy.[3][9]
Summary of In Vivo Dosages and Models
| Animal Model | Tumor Type / Condition | This compound Dose & Schedule | Combination Agent(s) | Key Findings | Citation(s) |
| CD8F1 Mice | Breast Tumor | 7 mg/mouse, i.p.; 5 doses at 2-h intervals, on 4 consecutive days/week for 3 weeks | None | Significantly inhibited tumor growth. | [3] |
| Rats | Cisplatin-induced nephrotoxicity | 100 mg/kg, i.p.; 5 doses at 2-h intervals, starting 2 h before cisplatin | Cisplatin | Reduced nephrotoxicity and protected renal function. | [3] |
| DBA/2J Mice | P815 Mastocytoma | 5 mg/injection, i.p.; administered at -2, 0, 2, 4, and 6 h relative to chemotherapy | Ara-C, FUra | Eliminated bone marrow toxicity and enhanced tumor cell eradication. | [3] |
| DBA/2J Mice | P388 Leukemia | 250 mg/kg, i.p. | BCNU | Increased median survival time and the number of 60-day survivors. | [3] |
| C57/BL Mice | Disseminated B16f10 Melanoma | Not specified in abstract | BCNU | More effective than HHT in reducing pulmonary foci and extending survival. | [9] |
| CD8F1 Mice | Breast Tumor | Not specified in abstract | 5-Fluorouracil (FUra) | Protected against FUra toxicity but also reduced its antitumor activity in this model. | [6] |
Detailed Protocol: Chemoprotection and Efficacy Study in a Murine Xenograft Model
This protocol describes a general workflow for evaluating L-Histidinol's ability to protect against chemotherapy-induced toxicity and modulate antitumor efficacy in mice bearing solid tumors.
1. Animal Model and Tumor Implantation
-
Select an appropriate mouse strain (e.g., BALB/c nude, C57/BL) and tumor cell line.
-
Implant tumor cells subcutaneously on the flank of the mice.
-
Allow tumors to establish and reach a mean volume of approximately 100-150 mm³.
2. Randomization and Grouping
-
Randomize animals into treatment groups (n=8-10 per group) based on tumor volume.
-
Example Groups:
-
Group 1: Vehicle Control
-
Group 2: Chemotherapy Agent
-
Group 3: L-Histidinol only
-
Group 4: L-Histidinol + Chemotherapy Agent
-
3. Dosing and Administration
-
L-Histidinol: Based on previous studies, a multi-dose intraperitoneal (i.p.) injection schedule is common. For example, administer L-Histidinol (e.g., 100 mg/kg) via i.p. injection 2 hours prior to the chemotherapy agent.[3]
-
Chemotherapy Agent: Administer the chemotherapeutic drug via its optimal route (e.g., intravenous, intraperitoneal).
-
Follow the established dosing schedule for the specific chemotherapy drug, with L-Histidinol pretreatment at each cycle.
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or toxicity.
-
Endpoint: Euthanize animals when tumors reach the predetermined maximum size, ulcerate, or if signs of severe toxicity (e.g., >20% body weight loss) are observed.
5. Data Analysis
-
Antitumor Efficacy: Compare the tumor growth curves between groups. Calculate Tumor Growth Inhibition (TGI).
-
Toxicity: Compare body weight changes between groups. Perform complete blood counts (CBCs) and clinical chemistry on terminal blood samples to assess organ toxicity.
-
Survival: If applicable, plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).
Toxicity and Safety Considerations
-
A long-term study in rats with L-histidine HCl monohydrate (up to 2.5% in the diet for 104 weeks) showed no carcinogenic effects, though a depression in body weight gain was noted at the highest dose.[10]
-
High levels of histidine may interfere with copper and zinc metabolism.[10]
-
In some models, L-Histidinol has been shown to effectively protect against chemotherapy-induced leukopenia and body weight loss.[6]
-
Researchers should always conduct pilot dose-ranging studies to determine the maximum tolerated dose (MTD) of the L-Histidinol and chemotherapy combination in their specific animal model. Standard laboratory animal handling and safety protocols should be strictly followed.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of L-histidinol to improve the therapeutic efficiency of 5-fluorouracil against murine breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L(-)-Histidinol dihydrochloride, 99% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. Different effects of L-histidinol and homoharringtonine on 5-fluorouracil and bis-chloroethylnitrosourea activity in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced using Corynebacterium glutamicum KCCM 80172 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Inducing Amino Acid Starvation with L-Histidinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Histidinol, a structural analog of the amino acid L-histidine, serves as a potent and reversible tool for inducing a cellular state mimicking amino acid starvation. By competitively inhibiting histidyl-tRNA synthetase, L-Histidinol leads to an accumulation of uncharged tRNAHis, which in turn activates the General Control Nonderepressible 2 (GCN2) signaling pathway. This pathway is a central regulator of the cellular response to amino acid deprivation, leading to a global reduction in protein synthesis and the preferential translation of stress-response transcripts. These application notes provide detailed protocols for utilizing L-Histidinol to induce amino acid starvation in cultured cells, methods for assessing the cellular response, and an overview of the key signaling pathways involved.
Introduction
The ability to manipulate cellular amino acid sensing pathways is crucial for studying a variety of biological processes, including cell growth, proliferation, autophagy, and stress responses. L-Histidinol provides a specific and controlled method to mimic histidine starvation without the need for formulating specialized amino acid-deficient media. Its mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[1] This inhibition leads to a buildup of uncharged tRNAHis, a key signal for amino acid insufficiency.
The primary sensor of uncharged tRNAs is the protein kinase GCN2. Upon binding to uncharged tRNA, GCN2 becomes activated and phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits the guanine nucleotide exchange factor eIF2B, leading to a global decrease in protein synthesis. However, this state also allows for the preferential translation of certain mRNAs, such as that encoding for the transcription factor ATF4, which orchestrates the expression of genes involved in amino acid synthesis and transport, and stress adaptation.
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a central regulator of cell growth and metabolism, is also sensitive to amino acid levels. While L-Histidinol-induced GCN2 activation can lead to mTORC1 inhibition, the interplay between these two pathways can be complex and cell-type dependent.
These application notes will guide researchers in the effective use of L-Histidinol to induce and study the cellular response to amino acid starvation.
Data Presentation
Table 1: Dose-Dependent Inhibition of Protein Synthesis by L-Histidinol
This table summarizes the dose-dependent effect of L-Histidinol on the inhibition of protein synthesis in HeLa cells cultured in media containing 0.005 mM histidine. Data is extrapolated from published findings.[2]
| L-Histidinol Concentration (mM) | Protein Synthesis Inhibition (%) |
| 0.05 | ~25% |
| 0.1 | ~50% |
| 0.2 | ~70% |
| 0.5 | >80% |
| 1.0 | >90% |
Table 2: Time-Course of GCN2 Pathway Activation by L-Histidinol
This table outlines the expected time-course for the activation of the GCN2 pathway in response to L-Histidinol treatment (e.g., 2-5 mM) in a typical mammalian cell line.
| Time Point | Expected Observation |
| 0 min | Basal level of GCN2 and eIF2α phosphorylation. |
| 15-30 min | Detectable increase in GCN2 and eIF2α phosphorylation.[3] |
| 1-2 hours | Peak phosphorylation of GCN2 and eIF2α. Increased expression of ATF4 protein. |
| 4-6 hours | Sustained phosphorylation of GCN2 and eIF2α. Peak expression of ATF4 target genes. |
| >6 hours | Continued activation, potential for downstream effects like autophagy to become more prominent. |
Experimental Protocols
Protocol 1: Induction of Amino Acid Starvation using L-Histidinol in Adherent Mammalian Cells
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293, MCF7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
L-Histidinol dihydrochloride (powder)
-
Sterile, deionized water or PBS for stock solution preparation
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed cells at a density that will result in 50-70% confluency on the day of treatment. Overly confluent cultures may exhibit altered responses to nutrient stress.
-
-
Preparation of L-Histidinol Stock Solution:
-
Prepare a sterile stock solution of L-Histidinol (e.g., 100 mM) by dissolving the powder in sterile water or PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
L-Histidinol Treatment:
-
On the day of the experiment, aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual amino acids from the medium.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Add the L-Histidinol stock solution to the culture medium to achieve the desired final concentration (typically ranging from 1 mM to 10 mM, to be optimized for your cell line and experimental goals). For a negative control, add an equivalent volume of the vehicle (sterile water or PBS).
-
Gently swirl the plate to ensure even distribution of L-Histidinol.
-
Return the cells to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 30 minutes to 24 hours).
-
-
Downstream Analysis:
-
Following the incubation period, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of GCN2, eIF2α, and components of the mTORC1 pathway (e.g., S6K, 4E-BP1), and the expression of ATF4.
-
Protein Synthesis Assay: To quantify the rate of protein synthesis (e.g., using puromycin incorporation assays or radiolabeled amino acid incorporation).
-
Cell Cycle Analysis: To determine the effect on cell cycle progression (e.g., by flow cytometry).
-
RT-qPCR: To measure the expression of ATF4 target genes.
-
-
Reversibility of Inhibition:
To confirm the reversibility of L-Histidinol's effects, treat cells as described above. After the desired treatment period, aspirate the L-Histidinol-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete culture medium containing a high concentration of L-histidine (e.g., 1-2 mM). Allow the cells to recover for a desired period (e.g., 1-4 hours) before harvesting for analysis.[4]
Protocol 2: Western Blot Analysis of GCN2 and mTORC1 Pathway Activation
Materials:
-
Cell lysates from control and L-Histidinol-treated cells (prepared using a suitable lysis buffer, e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-GCN2 (Thr899)
-
Total GCN2
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Normalize to the loading control to account for any loading inaccuracies.
-
Visualizations
Caption: L-Histidinol induced GCN2 signaling pathway.
Caption: General experimental workflow for L-Histidinol treatment.
Caption: Regulation of mTORC1 by amino acid starvation.
References
Application Notes and Protocols: L-Histidinol Dihydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Histidinol dihydrochloride, a reversible inhibitor of protein synthesis, has emerged as a promising agent in combination chemotherapy. A structural analog of the amino acid L-histidine, it competitively inhibits histidyl-tRNA synthetase, leading to a temporary halt in protein production.[1] This mechanism of action allows L-Histidinol to selectively protect normal, healthy cells from the cytotoxic effects of various chemotherapeutic agents while simultaneously sensitizing tumor cells to these same drugs.[1][2] This differential effect offers a strategic advantage in cancer treatment, potentially widening the therapeutic window of conventional chemotherapy by reducing host toxicity and overcoming drug resistance.[1][3]
These application notes provide a comprehensive overview of the preclinical data and methodologies for utilizing this compound in combination with other chemotherapeutic agents.
Mechanism of Action
L-Histidinol's primary mechanism involves the inhibition of protein synthesis.[1] In normal cells, this inhibition induces a temporary cell cycle arrest, rendering them less susceptible to cycle-specific chemotherapeutic agents.[4][5] In contrast, many tumor cells, which often have dysregulated cell cycle checkpoints, continue to proliferate under these conditions of amino acid stress, making them more vulnerable to the effects of chemotherapy.[4]
Furthermore, L-Histidinol has been shown to circumvent multidrug resistance in cancer cells.[1][2] In some contexts, it is thought to act as an intracellular histamine antagonist.[1] More recently, its ability to mimic amino acid deprivation has been linked to the General Control Nonderepressible 2 (GCN2) pathway, which is involved in cellular adaptation to nutrient stress.[6][7][8] By modulating this pathway, L-Histidinol can prevent tumor cells from adapting to the stressful environment created by chemotherapy.
Preclinical Data: In Vitro and In Vivo Studies
L-Histidinol has been evaluated in combination with a variety of chemotherapeutic agents, demonstrating synergistic effects in numerous cancer cell lines and animal models.
Combination with Platinum-Based Agents (e.g., Cisplatin)
L-Histidinol has been shown to enhance the efficacy of cisplatin and reduce its associated nephrotoxicity.[3][9] It can also reverse resistance to cisplatin in certain tumor cell lines.[2]
Table 1: In Vitro and In Vivo Efficacy of L-Histidinol in Combination with Cisplatin
| Model System | L-Histidinol Concentration/Dose | Cisplatin Concentration/Dose | Key Findings | Reference(s) |
| MDCK-T1 Cells | Not specified | Not specified | Reversed ~10-fold resistance to cisplatin. | [2] |
| L1210 Leukemia & Colon 26 Adenocarcinoma Cells | Dose-dependent | Dose-dependent | More efficient killing of tumor cells with the combination. | [9] |
| Rats | 100 mg/kg (i.p.) | 6 mg/kg (i.v.) | Reduced cisplatin-induced nephrotoxicity and protected renal function. | [3] |
Combination with Antimetabolites (e.g., 5-Fluorouracil, Cytarabine)
The combination of L-Histidinol with 5-Fluorouracil (5-FU) and Cytarabine (ara-C) has been extensively studied. L-Histidinol can protect normal hematopoietic cells from the toxicity of these agents while increasing their antitumor activity.[10][11] However, in some solid tumor models, L-Histidinol has been observed to protect the tumor from 5-FU's effects, highlighting the importance of the tumor context.[5][12]
Table 2: In Vitro and In Vivo Efficacy of L-Histidinol in Combination with 5-Fluorouracil and Cytarabine
| Model System | L-Histidinol Concentration/Dose | Chemotherapeutic Agent and Dose | Key Findings | Reference(s) |
| P815 Mastocytoma Cells | 1-3 mM | Various anticancer drugs | Modest, dose-dependent toxicity. | [13] |
| Cultured Mouse Spleen Cells | 1 mM | Cytosine arabinoside and 5-fluorouracil | Provided dramatic and extended protection from cytotoxicity. | [11] |
| DBA/2J Mice with L1210 Leukemia | Not specified | Cytarabine and 5-fluorouracil | Protected marrow cells and increased toxicity to intrafemoral tumor cells. | [10] |
| CD8F1 Murine Breast Tumor | 7 mg/mouse (every 2h for 5 doses) | 5-fluorouracil | Protected mice from FUra-induced toxicity but also reduced the antitumor activity. | [5][12] |
Combination with Anthracyclines (e.g., Doxorubicin)
L-Histidinol potentiates the cytotoxicity of doxorubicin in cultured cancer cells and enhances its antitumor activity in animal models without increasing its cardiotoxicity.[14]
Table 3: In Vitro and In Vivo Efficacy of L-Histidinol in Combination with Doxorubicin
| Model System | L-Histidinol Concentration/Dose | Doxorubicin Concentration/Dose | Key Findings | Reference(s) |
| Ehrlich Ascites Carcinoma (EAC) Cells | 1.0 mM | 0.05-0.8 µg/ml | Potentiated the cytotoxicity of doxorubicin. | [14] |
| EAC-bearing Mice | 250 mg/kg (i.p.) | 5 mg/kg (i.p.) | Enhanced antitumor activity, increased average life span, and cure rate. | [14] |
Signaling Pathways and Experimental Workflows
L-Histidinol's Proposed Mechanism of Action
Caption: Proposed mechanism of L-Histidinol action.
General Experimental Workflow for In Vitro Studies
Caption: General workflow for in vitro combination studies.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
In Vivo Tumor Xenograft Studies
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Tumor Cell Implantation: Subcutaneously inject 1x10^6 to 5x10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, L-Histidinol alone, chemotherapeutic agent alone, combination).
-
Drug Administration: Administer this compound (e.g., 250 mg/kg, i.p.) and the chemotherapeutic agent according to the desired schedule. For example, L-Histidinol can be given in five consecutive doses at 2-hour intervals starting 2 hours before the chemotherapeutic agent.[14]
-
Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until the tumors in the control group reach a predetermined maximum size. Monitor animal weight and overall health throughout the study.
-
Data Collection and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Analyze the data for statistical significance in tumor growth inhibition.
Conclusion
This compound demonstrates significant potential as an adjuvant in chemotherapy. Its ability to protect normal tissues and sensitize cancer cells to various chemotherapeutic agents makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic benefits of L-Histidinol in combination cancer therapy.
References
- 1. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of L-histidinol on cisplatin nephrotoxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specificity, schedule, and proliferation dependence of infused L-histidinol after 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failure of L-histidinol to improve the therapeutic efficiency of 5-fluorouracil against murine breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GZD824 Inhibits GCN2 and Sensitizes Cancer Cells to Amino Acid Starvation Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histidinol-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-histidinol protection against cytotoxic action of cytosine arabinoside and 5-fluorouracil in cultured mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of L-histidinol on the metabolism of 5-fluorouracil in the BALB/c x DBA/8 F1 murine tumor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MedChemExpress this compound 1596-64-1 [environmental-expert.com]
- 14. Effects of L-histidinol on the antitumour activity and acute cardiotoxicity of doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Histidinol: A Tool for Reversible G1 Cell Cycle Arrest and Regulation Studies
Introduction
L-Histidinol, a structural analog of the amino acid L-histidine, serves as a valuable tool for researchers studying cell cycle regulation. By competitively inhibiting histidyl-tRNA synthetase, L-Histidinol mimics cellular amino acid starvation, leading to a reversible arrest of cells in the G1 phase of the cell cycle. This property allows for the synchronization of cell populations, enabling detailed investigation of the molecular events governing cell cycle progression. These application notes provide an overview of the mechanism of action of L--Histidinol, detailed protocols for its use in cell synchronization, and methods for analyzing its effects on the cell cycle.
Mechanism of Action
L-Histidinol exerts its effect on the cell cycle by inducing the amino acid starvation response pathway. As a competitive inhibitor of histidyl-tRNA synthetase, it prevents the charging of tRNA with histidine, leading to an accumulation of uncharged tRNA in the cell.[1] This accumulation is sensed by the protein kinase General Control Nonderepressible 2 (GCN2).
Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α globally inhibits protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4) mRNA.[2] ATF4, a key transcription factor of the integrated stress response, upregulates the expression of genes involved in amino acid synthesis, transport, and, importantly, cell cycle arrest.[3][4] This cascade ultimately leads to a halt in cell cycle progression at the G1 checkpoint.
The reversibility of L-Histidinol's effect is a key advantage. Upon removal of L-Histidinol from the cell culture medium, protein synthesis resumes, and the synchronized cells re-enter the cell cycle in a coordinated manner, allowing for the study of subsequent cell cycle phases.[5]
Signaling Pathway of L-Histidinol Induced G1 Arrest
References
- 1. Cell cycle-dependent gene expression in V point-arrested BALB/c-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The histidine analogue L-histidinol arrests the growth of BALB/3T3 cells in G0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Histidinol Dihydrochloride: A Detailed Guide to Stock Solution Preparation and Applications in Cellular Research
Abstract
L-Histidinol dihydrochloride is a structural analog of the amino acid L-histidine and serves as a potent, reversible inhibitor of protein synthesis. Its mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This targeted inhibition makes L-Histidinol a valuable tool in cellular biology for inducing amino acid starvation, synchronizing cell cycles, and as a selection agent in gene transfer studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound stock solutions and detailed protocols for its application in cell culture.
Properties of this compound
This compound is a water-soluble, crystalline solid.[1] Key quantitative data regarding its properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁N₃O · 2HCl | [1] |
| Molecular Weight | 214.1 g/mol | [1] |
| Solubility in Water | 50 mg/mL | [1] |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | |
| Solubility in DMSO | ~5 mg/mL | |
| Storage (Solid) | -20°C for long-term (≥ 2 years) | [1] |
| Storage (Aqueous Stock) | Not recommended for more than one day | |
| Storage (Frozen Stock) | Not recommended for use after one month | [1] |
Mechanism of Action: Inhibition of Protein Synthesis
L-Histidinol exerts its biological effects by competitively inhibiting histidyl-tRNA synthetase (HARS).[1][2][3] HARS is a crucial enzyme in the first step of protein synthesis, catalyzing the attachment of L-histidine to its cognate tRNA (tRNAHis). By binding to the active site of HARS, L-Histidinol prevents the formation of histidyl-tRNAHis, leading to a depletion of this essential substrate for ribosome-mediated protein translation. This results in a rapid and reversible cessation of protein synthesis, effectively mimicking cellular amino acid starvation.[1][4]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 50 mg/mL stock solution in sterile water.
Materials:
-
This compound powder
-
Sterile, deionized or distilled water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 50 mg/mL stock solution, weigh 500 mg of the powder to prepare a final volume of 10 mL.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of sterile water. For the example above, add 10 mL of sterile water.
-
Mixing: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless.[1]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. While aqueous solutions are not recommended for storage longer than a day, if necessary, frozen stock solutions can be stored at -20°C but are not recommended for use after one month.[1] For immediate use, the solution is stable at room temperature for at least 24 hours.[1]
Application: Induction of Amino Acid Starvation in Cell Culture
This protocol provides a general guideline for inducing a transient block in protein synthesis in cultured mammalian cells. The optimal concentration and duration of treatment should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (prepared as in 3.1)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the L-Histidinol stock solution (if frozen) and warm to room temperature. Dilute the stock solution in complete cell culture medium to the desired final concentration. Typical working concentrations range from 0.1 mM to 10 mM. For example, a 1 mM final concentration is often used to inhibit protein synthesis.
-
Treatment: a. Aspirate the existing culture medium from the cells. b. Wash the cells once with sterile PBS to remove any residual medium. c. Add the L-Histidinol-containing medium to the cells. d. Incubate the cells for the desired period (e.g., 2-24 hours). The inhibition of protein synthesis is rapid.[4]
-
Reversal (Optional): To reverse the inhibition, aspirate the L-Histidinol-containing medium, wash the cells twice with sterile PBS, and replace it with fresh, complete culture medium. The reversal of protein synthesis inhibition is also rapid upon removal of L-Histidinol.[4]
-
Analysis: Proceed with downstream applications such as cell cycle analysis, apoptosis assays, or analysis of specific protein expression.
Application: Selection of hisD-Transfected Cells
L-Histidinol can be used as a selective agent for mammalian cells that have been successfully transfected with a plasmid carrying the hisD gene from Salmonella typhimurium. The hisD gene encodes histidinol dehydrogenase, which converts L-Histidinol to L-histidine, allowing the cells to survive and proliferate in a medium lacking L-histidine but containing L-Histidinol. This selection method is often considered less harsh on cells than other selection agents like G418.[5]
Materials:
-
Mammalian cells transfected with a hisD-containing vector
-
Histidine-free cell culture medium
-
This compound stock solution
-
Complete cell culture medium for recovery
Procedure:
-
Transfection: Transfect the target cells with the hisD-containing plasmid using a standard transfection protocol.
-
Recovery: After transfection, allow the cells to recover in complete culture medium for 24-48 hours.
-
Selection: a. Prepare the selection medium by supplementing histidine-free medium with L-Histidinol. The optimal concentration of L-Histidinol should be determined by a kill curve on the untransfected parental cell line, but typically ranges from 0.5 mM to 2 mM. b. Passage the transfected cells into the selection medium. c. Replace the selection medium every 3-4 days.
-
Colony Formation: Over a period of 1-3 weeks, untransfected cells will die, while transfected cells expressing the hisD gene will survive and form colonies.
-
Expansion: Isolate and expand the resistant colonies in the selection medium. Once stable clones are established, they can be maintained in complete medium.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitate in stock solution | Incomplete dissolution or exceeded solubility limit | Ensure the powder is fully dissolved by vortexing. Do not exceed the recommended solubility. Prepare a fresh solution. |
| No effect on protein synthesis | Incorrect concentration or degraded L-Histidinol | Verify the calculations for the working concentration. Use a freshly prepared stock solution. Optimize the concentration for your specific cell line. |
| High cell death during selection | L-Histidinol concentration is too high | Perform a kill curve to determine the optimal selective concentration for your cell line. |
| No resistant colonies formed | Low transfection efficiency or inactive hisD gene | Optimize your transfection protocol. Verify the integrity and expression of your hisD construct. |
Conclusion
This compound is a versatile and effective tool for manipulating protein synthesis in cellular research. Proper preparation of stock solutions and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results. The protocols and data presented in this document provide a solid foundation for the successful application of L-Histidinol in a variety of research contexts, from studying the effects of amino acid starvation to the selection of genetically modified cells.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-histidinol provides effective selection of retrovirus-vector-transduced keratinocytes without impairing their proliferative potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting L-Histidinol instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of L-Histidinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for L-Histidinol aqueous solutions?
A1: For short-term use, a 5% aqueous solution of L-Histidinol is stable for at least 24 hours at room temperature.[1] However, it is generally not recommended to store aqueous solutions for more than one day.[2] For longer-term storage, it is advisable to prepare fresh solutions before use. Frozen stock solutions are not recommended for use after one month.[1]
Q2: My L-Histidinol solution has turned yellow. What could be the cause?
A2: Discoloration of L-Histidinol solutions may indicate degradation. One potential degradation pathway for the related compound, L-histidine, involves oxidation, which can be accelerated by the presence of metal ions and light exposure.[3] It is crucial to use high-purity water and reagents and to protect the solution from light.
Q3: I am observing a loss of biological activity in my experiments using an L-Histidinol solution. What are the possible reasons?
A3: Loss of activity is a primary indicator of L-Histidinol degradation. The instability of L-Histidinol in aqueous solutions, especially with improper storage, can lead to a decrease in the concentration of the active compound. Refer to the recommended storage conditions (Q1) and consider preparing fresh solutions for critical experiments.
Q4: Can the pH of my buffer affect the stability of L-Histidinol?
A4: Yes, pH is a critical factor in the stability of histidine-containing compounds. The imidazole ring of histidine has a pKa around 6.0, and its protonation state is pH-dependent. While specific studies on L-Histidinol are limited, studies on L-histidine show that pH can influence its degradation.[4][5] It is recommended to buffer the L-Histidinol solution to a pH appropriate for your specific application and to evaluate its stability within that buffer system.
Q5: Are there any known degradation products of L-Histidinol?
A5: While specific degradation products of L-Histidinol are not extensively documented in the literature, a known degradation product of the closely related amino acid L-histidine is trans-urocanic acid.[2][3][6] This degradation can be influenced by factors such as metal ion contamination.[2][3] It is plausible that L-Histidinol may undergo a similar degradation pathway.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of L-Histidinol in aqueous solutions.
Problem: Unexpected or inconsistent experimental results.
This could be due to the degradation of L-Histidinol in your stock or working solutions.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem: Visible precipitation or cloudiness in the L-Histidinol solution.
Precipitation can occur due to solubility issues or the formation of insoluble degradation products.
-
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The solubility of L-Histidinol hydrochloride in PBS (pH 7.2) is approximately 10 mg/mL.[2] Ensure you are not exceeding the solubility limit in your chosen buffer.
-
pH Shift: Changes in pH can affect the solubility of L-Histidinol. Verify the pH of your solution and adjust if necessary.
-
Degradation: Some degradation products may be less soluble than L-Histidinol. If the solution has been stored for an extended period, it is best to discard it and prepare a fresh solution.
-
Quantitative Data Summary
The available quantitative data on L-Histidinol stability in aqueous solutions is limited. The following table summarizes the information from product data sheets.
| Parameter | Condition | Stability | Reference |
| 5% Aqueous Solution | Room Temperature | Stable for at least 24 hours | [1] |
| Aqueous Solution | General Use | Not recommended for storage > 1 day | [2] |
| Frozen Aqueous Stock Solution | -20°C | Not recommended for use after 1 month | [1] |
Experimental Protocols
Protocol: Forced Degradation Study for L-Histidinol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8][9]
-
Objective: To assess the stability of L-Histidinol under various stress conditions.
-
Materials:
-
L-Histidinol
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Buffer solutions (e.g., phosphate, citrate) at various pH values
-
HPLC system with UV detector
-
pH meter
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of L-Histidinol in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify any degradation products.
-
Signaling Pathways and Logical Relationships
Potential Degradation Pathway of L-Histidinol
Based on the known degradation of L-histidine, a potential degradation pathway for L-Histidinol may involve the formation of an urocanic acid analog.
Caption: A potential degradation pathway for L-Histidinol.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Utilizing L-Histidinol to Overcome Chemoresistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using L-Histidinol to overcome resistance to conventional anticancer drugs in cancer cell lines.
Introduction
L-Histidinol, a structural analog of the essential amino acid L-histidine, is a reversible inhibitor of protein biosynthesis.[1] While resistance to L-Histidinol as a standalone agent is not a primary area of research, its significant value lies in its ability to enhance the efficacy of various chemotherapeutic agents and to reverse multidrug resistance in cancer cells.[2][3] This guide focuses on leveraging L-Histidinol as a chemosensitizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-Histidinol in cancer therapy?
A1: L-Histidinol acts as a reversible inhibitor of protein synthesis.[1] It is a structural analogue of L-histidine and competes with it in the charging of tRNA^His by histidyl-tRNA synthetase.[2] This leads to a temporary arrest of protein synthesis. Additionally, some studies suggest it may also function as an intracellular histamine antagonist.[2][3]
Q2: How does L-Histidinol selectively sensitize cancer cells to chemotherapy while protecting normal cells?
A2: L-Histidinol appears to evoke different responses in tumorigenic versus non-tumorigenic cells. In normal cells, the temporary inhibition of protein synthesis can induce a quiescent state, making them less susceptible to proliferation-dependent anticancer drugs.[1][4] In contrast, tumor cells may continue to attempt cell cycle progression despite the inhibition of protein synthesis, leading to an imbalance that enhances their vulnerability to chemotherapeutic agents.[5][6]
Q3: Which types of anticancer drugs can be effectively combined with L-Histidinol?
A3: L-Histidinol has been shown to enhance the efficacy of a variety of clinically relevant antineoplastic agents.[1] These include:
-
Antimetabolites: 5-fluorouracil (5-FU) and cytosine arabinoside (ara-C).[1][7]
-
Alkylating agents: BCNU (carmustine), cyclophosphamide, and cis-platinum (cisplatin).[1][4]
-
Antitumor antibiotics: Daunomycin.[1]
-
Other agents: Vinblastine.[8]
Q4: Can L-Histidinol overcome multidrug resistance (MDR)?
A4: Yes, several studies have demonstrated that L-Histidinol can circumvent the drug-resistant traits of various cancer cells, including those exhibiting a multidrug-resistant phenotype.[2][3][4] It has been shown to reverse resistance to drugs like cisplatin, BCNU, 5-FU, and ara-C in tumorigenic epithelial cell lines.[4]
Q5: Are there specific cancer types or drug combinations where L-Histidinol has shown limited efficacy?
A5: Yes, the effectiveness of L-Histidinol can be context-dependent. For instance, while it showed promise in murine leukemia models, some preclinical studies in solid tumors, such as a murine breast tumor model, found that L-Histidinol also reduced the cytotoxic activity of 5-fluorouracil against the cancer cells, resulting in no superior therapeutic outcome compared to 5-FU alone.[5][6] Similarly, in some transplantable murine tumors, the therapeutic benefits of adding L-histidinol were marginal.[9]
Troubleshooting Guides
Issue 1: My cancer cell line is resistant to a specific anticancer drug. How can I use L-Histidinol to potentially overcome this?
Solution Workflow:
-
Establish a Baseline: First, confirm the resistance of your cell line by performing a dose-response assay (e.g., MTT or clonogenic survival assay) with the anticancer drug alone.
-
Determine Optimal L-Histidinol Concentration: Identify a non-toxic concentration of L-Histidinol for your specific cell line. This can be done by treating the cells with a range of L-Histidinol concentrations (e.g., 0.1 mM to 10 mM) for a duration relevant to your planned experiment (e.g., 24-72 hours) and assessing cell viability.
-
Combination Treatment: Perform a dose-response experiment with your anticancer drug in the presence of the predetermined non-toxic concentration of L-Histidinol.
-
Data Analysis: Compare the IC50 values or survival curves of the anticancer drug with and without L-Histidinol. A significant decrease in the IC50 or a leftward shift in the survival curve in the presence of L-Histidinol indicates a reversal of resistance.
Issue 2: I am not observing the expected synergistic effect between L-Histidinol and my anticancer drug.
Possible Causes and Solutions:
-
Suboptimal L-Histidinol Concentration: The concentration of L-Histidinol may be too low to effectively inhibit protein synthesis or too high, leading to toxicity that masks any synergistic effects. Re-evaluate the optimal non-toxic concentration as described above.
-
Inappropriate Timing and Duration of Treatment: The timing of L-Histidinol administration relative to the anticancer drug may be critical. Consider pre-incubating the cells with L-Histidinol for a period (e.g., 6-24 hours) before adding the chemotherapeutic agent to ensure protein synthesis is inhibited.
-
Cell Line-Specific Mechanisms: The resistance mechanism in your cell line may not be susceptible to modulation by protein synthesis inhibition. Investigate the specific resistance pathways active in your cells.
-
Drug-Specific Interactions: As noted in some studies, L-Histidinol may not be effective with all drugs in all tumor types.[5][6] It may be that the specific combination you are testing is not synergistic.
Quantitative Data Summary
Table 1: Reversal of Drug Resistance by L-Histidinol in MDCK-T1 Cells
| Anticancer Drug | Approximate Fold-Resistance in MDCK-T1 vs. MDCK | Outcome with L-Histidinol |
| BCNU | ~15-fold | Resistance reversed |
| Cisplatinum | ~10-fold | Resistance reversed |
| 5-Fluorouracil | ~10-fold | Resistance reversed |
| Cytosine arabinoside | ~15-fold | Resistance reversed |
Data summarized from Warrington et al., 1996.[4]
Experimental Protocols
Protocol 1: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate your cancer cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
L-Histidinol Pre-treatment (Optional): Treat the cells with a non-toxic concentration of L-Histidinol for a predetermined period (e.g., 12 hours).
-
Anticancer Drug Treatment: Add the anticancer drug at various concentrations to the wells (with or without L-Histidinol) and incubate for the desired duration (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation: Incubate the plates for 7-14 days, or until visible colonies are formed.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells) in each well.
-
Calculation: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Protocol 2: In Vivo Murine Tumor Model for Evaluating Combination Therapy
-
Tumor Cell Implantation: Inject a known number of cancer cells (e.g., 1 x 10^6) subcutaneously or intraperitoneally into immunocompromised mice.[7]
-
Tumor Establishment: Allow the tumors to grow to a palpable size.
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, L-Histidinol alone, anticancer drug alone, and the combination of L-Histidinol and the anticancer drug.
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection). L-Histidinol can be administered shortly before the chemotherapeutic agent.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (defined by tumor size limits or time), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.
Visualizations
Caption: Proposed mechanism of L-Histidinol in sensitizing cancer cells to chemotherapy.
Caption: General experimental workflow for evaluating L-Histidinol combination therapy.
Caption: A decision tree for troubleshooting unexpected results with L-Histidinol.
References
- 1. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Failure of L-histidinol to improve the therapeutic efficiency of 5-fluorouracil against murine breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histidinol-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing L-Histidinol Treatment for Chemosensitization
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments with L-Histidinol for chemosensitization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of L-Histidinol treatment to achieve maximal chemosensitization?
The optimal duration of L-Histidinol treatment is dependent on the specific cancer cell line, the chemotherapeutic agent being used, and the experimental setting (in vitro vs. in vivo). Generally, pre-treatment with L-Histidinol for a period before co-administration with the chemotherapeutic agent is recommended to allow for the induction of cellular mechanisms that enhance drug sensitivity.
For in vitro studies, a pre-treatment duration of 2 to 24 hours is commonly reported. In vivo studies may require a more extended or repeated dosing schedule. It is crucial to determine the optimal timing empirically for your specific experimental model. For instance, in studies with 5-fluorouracil (FUra), an optimal schedule involved administering FUra before L-Histidinol infusion[1].
Q2: How does L-Histidinol concentration affect chemosensitization?
The concentration of L-Histidinol is a critical factor in achieving the desired chemosensitization effect. A dose-dependent response is often observed, where increasing concentrations of L-Histidinol lead to enhanced cytotoxicity of the co-administered anticancer drug[2]. However, it is important to note that excessively high concentrations of L-Histidinol alone can inhibit cell cycle progression[2]. Therefore, it is essential to determine a concentration that effectively sensitizes cancer cells to chemotherapy without causing significant stand-alone cytotoxicity.
Q3: Which chemotherapeutic agents have been shown to have synergistic effects with L-Histidinol?
L-Histidinol has been shown to enhance the efficacy of a variety of clinically relevant antineoplastic agents. These include, but are not limited to:
-
Antimetabolites: 5-fluorouracil (FUra) and Cytosine Arabinoside[3][4]
-
Alkylating agents: Cisplatin, Cyclophosphamide, and BCNU[4]
-
Anthracyclines: Doxorubicin (Adriamycin)[5]
-
Topoisomerase inhibitors: Daunomycin[4]
L-Histidinol can also reverse drug resistance to certain agents, such as cisplatin and 5-fluorouracil, in some cancer cell lines[6].
Troubleshooting Guide
Issue 1: Low or no chemosensitization observed after L-Histidinol treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal L-Histidinol Concentration | Perform a dose-response experiment to determine the optimal L-Histidinol concentration for your specific cell line. Start with a range of concentrations reported in the literature (see Table 1) and assess both chemosensitization and standalone cytotoxicity. |
| Inappropriate Treatment Duration | Optimize the pre-treatment duration with L-Histidinol before adding the chemotherapeutic agent. Test various time points (e.g., 2, 6, 12, 24 hours) to identify the window of maximal sensitization. |
| Incorrect Treatment Schedule | The order of drug administration can be critical. For some drugs like 5-fluorouracil, administering the chemotherapeutic agent before L-Histidinol has been shown to be more effective in vivo[1]. Test different sequences of drug addition. |
| Cell Line Resistance | Some cell lines may be inherently resistant to the chemosensitizing effects of L-Histidinol. Consider testing a different cancer cell line or investigating the underlying resistance mechanisms. |
| L-Histidinol Degradation | Ensure the L-Histidinol solution is freshly prepared. Aqueous solutions of L-Histidinol can be unstable over time. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Inaccurate Drug Concentrations | Calibrate pipettes regularly and ensure accurate preparation of stock solutions for both L-Histidinol and the chemotherapeutic agent. |
| Timing of Treatments | Adhere strictly to the optimized treatment schedule and durations for all experiments. |
| L-Histidinol Solution Stability | Prepare fresh L-Histidinol solutions for each experiment to avoid degradation. |
Data Presentation
Table 1: L-Histidinol Treatment Parameters for Chemosensitization in Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | L-Histidinol Concentration | Treatment Duration | Outcome | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Doxorubicin | 1.0 mM | Pre-treatment for 2h, then co-incubation | Potentiated cytotoxicity | [5] |
| L1210 Leukemia | 5-Fluorouracil | Not specified | FUra administered before L-Histidinol infusion | Increased specificity and potentiation of killing | [1] |
| L1210 Leukemia | Cisplatin | Dose-dependent | Cisplatin given before L-Histidinol | More efficient killing | [7] |
| Colon 26 Adenocarcinoma | Cisplatin | Dose-dependent | Cisplatin given before L-Histidinol | More efficient killing | [7] |
| MDCK-T1 (Tumorigenic) | Cisplatin, 5-FU | Not specified | Not specified | Reversed drug resistance | [6] |
| B16F10 Melanoma | Various | Dose-dependent | Not specified | Increased killing capacity | [2] |
| Cultured Mouse Spleen Cells | 5-Fluorouracil | 1 mM | 24-96 hours | Protection from cytotoxicity | [3] |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay with L-Histidinol and Cisplatin
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
L-Histidinol Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of L-Histidinol (e.g., 0.5, 1, 2, 5 mM). Incubate for the desired pre-treatment duration (e.g., 6 hours). Include a vehicle control (medium without L-Histidinol).
-
Cisplatin Co-treatment: After the pre-treatment period, add various concentrations of Cisplatin to the wells already containing L-Histidinol. Also, include control wells with Cisplatin alone and L-Histidinol alone.
-
Incubation: Incubate the cells for a further 24-48 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the IC50 values for Cisplatin with and without L-Histidinol to determine the chemosensitization effect.
Protocol 2: In Vivo Chemosensitization Study with L-Histidinol and 5-Fluorouracil in a Mouse Tumor Model
-
Tumor Implantation: Implant cancer cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups: (1) Vehicle control, (2) L-Histidinol alone, (3) 5-Fluorouracil alone, (4) 5-Fluorouracil + L-Histidinol.
-
Treatment Administration:
-
Administer 5-Fluorouracil (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection.
-
According to an optimized schedule, administer L-Histidinol (e.g., 250 mg/kg, i.p.) at specific time points relative to the 5-Fluorouracil injection (e.g., starting 2 hours before and repeating every 2 hours for a total of five doses)[8].
-
-
Monitoring: Monitor tumor volume and body weight regularly throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Mandatory Visualizations
Caption: L-Histidinol induced GCN2-ATF4 signaling pathway.
Caption: General experimental workflows for in vitro and in vivo studies.
Caption: Troubleshooting logic for suboptimal chemosensitization.
References
- 1. Specificity, schedule, and proliferation dependence of infused L-histidinol after 5-fluorouracil in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-histidinol protection against cytotoxic action of cytosine arabinoside and 5-fluorouracil in cultured mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of L-histidinol on the antitumour activity and acute cardiotoxicity of doxorubicin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L-histidinol on the metabolism of 5-fluorouracil in the BALB/c x DBA/8 F1 murine tumor system - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in L-Histidinol-based cell synchronization experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-Histidinol for cell cycle synchronization.
Frequently Asked Questions (FAQs)
Q1: What is L-Histidinol and how does it induce cell synchronization?
L-Histidinol is a structural analog of the amino acid L-histidine. It competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine. This inhibition leads to a rapid and reversible block in protein synthesis, causing most cells to arrest in the G1 phase of the cell cycle. Cells that have already passed the G1 restriction point will typically complete the current cell cycle and arrest in the subsequent G1 phase.[1]
Q2: What are the advantages of using L-Histidinol for cell synchronization?
The primary advantage of L-Histidinol is that its effect is reversible. The cell cycle block can be quickly reversed by removing L-Histidinol from the culture medium and adding back L-histidine.[2] This allows for the study of a synchronized population of cells as they re-enter and progress through the cell cycle.
Q3: Is L-Histidinol effective for all cell types?
L-Histidinol has been shown to be effective in various cell lines, including murine melanoma (B16f10), human leukemia (Daudi and MOLT 4), and mouse fibroblasts (Balb/3T3).[1][3][4] However, its efficacy and the optimal concentration can vary between cell lines. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How do I determine the optimal concentration of L-Histidinol?
To determine the optimal concentration, it is recommended to perform a dose-response curve. Treat your cells with a range of L-Histidinol concentrations (e.g., 0.5 mM to 5 mM) for a fixed period (e.g., 12-24 hours). The optimal concentration will be the lowest dose that induces a significant G1 arrest with minimal cytotoxicity. Cell cycle distribution can be analyzed using flow cytometry.
Q5: How can I confirm that my cells are synchronized?
The most common method to verify cell synchronization is through flow cytometry analysis of DNA content. After staining with a fluorescent DNA dye like propidium iodide (PI), a synchronized G1 population will show a sharp peak at the 2N DNA content. Other methods include Western blotting for cell cycle-specific proteins (e.g., cyclins) and microscopic examination of cell morphology.[5][6]
Troubleshooting Guide
Below is a table summarizing common issues encountered during L-Histidinol-based cell synchronization experiments, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Synchronization (low percentage of cells in G1) | - Sub-optimal L-Histidinol concentration.- Insufficient incubation time.- Cell line is resistant to L-Histidinol.- High cell density leading to contact inhibition. | - Perform a dose-response curve to determine the optimal concentration.- Increase the incubation time (e.g., up to 36 hours).- Consider an alternative synchronization method if the cell line is inherently resistant.- Ensure cells are seeded at a density that allows for exponential growth during the experiment. |
| High Cell Death or Cytotoxicity | - L-Histidinol concentration is too high.- Prolonged incubation time.- Poor initial cell health. | - Reduce the L-Histidinol concentration.- Decrease the incubation time.- Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Cells Fail to Re-enter the Cell Cycle After Release | - Incomplete removal of L-Histidinol.- Insufficient L-histidine in the release medium.- Permanent cell cycle arrest due to cellular stress or damage. | - Wash the cells thoroughly with fresh, warm medium to remove all traces of L-Histidinol.- Supplement the release medium with an adequate concentration of L-histidine.- Assess cell viability and markers of apoptosis to rule out irreversible damage. |
| Variability Between Experiments | - Inconsistent cell density at the start of the experiment.- Variations in L-Histidinol concentration or incubation time.- Differences in cell passage number or health. | - Standardize the initial cell seeding density.- Maintain precise control over L-Histidinol concentration and incubation periods.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Detailed Methodology for L-Histidinol-Based Cell Synchronization
Materials:
-
Healthy, exponentially growing cell culture (adherent or suspension)
-
Complete cell culture medium
-
L-Histidinol dihydrochloride (powder)
-
L-Histidine (powder)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
DNA staining solution (e.g., Propidium Iodide/RNase A staining buffer)
Protocol:
-
Cell Seeding:
-
Adherent Cells: Seed cells in culture plates or flasks at a density that will allow them to be in the exponential growth phase (typically 30-40% confluency) at the time of treatment.
-
Suspension Cells: Seed cells at a density of approximately 2-5 x 10^5 cells/mL.
-
-
L-Histidinol Treatment:
-
Prepare a stock solution of L-Histidinol in sterile water or PBS. The final concentration in the culture medium will need to be optimized, but a starting point of 1-2 mM is common for many cell lines.[1]
-
Add the appropriate volume of L-Histidinol stock solution to the cell culture medium.
-
Incubate the cells for 12-36 hours. The optimal incubation time should be determined empirically for each cell line.
-
-
Verification of Cell Cycle Arrest (Optional but Recommended):
-
At the end of the incubation period, harvest a sample of the cells.
-
Prepare the cells for flow cytometry by fixing and staining with a DNA content dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution to confirm a significant accumulation of cells in the G1 phase.
-
-
Release from L-Histidinol Block:
-
Adherent Cells: Aspirate the L-Histidinol-containing medium. Wash the cell monolayer twice with warm, sterile PBS. Add fresh, pre-warmed complete culture medium. To facilitate re-entry into the cell cycle, supplement the medium with L-histidine.
-
Suspension Cells: Pellet the cells by centrifugation. Aspirate the supernatant. Resuspend the cell pellet in warm, sterile PBS and centrifuge again. Repeat the wash step. Resuspend the final cell pellet in fresh, pre-warmed complete culture medium supplemented with L-histidine.
-
-
Post-Release Analysis:
-
Collect cell samples at various time points after release (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to monitor their progression through the cell cycle using flow cytometry or other analytical methods.
-
Visualizations
Signaling Pathway of L-Histidinol Action
Caption: L-Histidinol competitively inhibits histidyl-tRNA synthetase, blocking protein synthesis and inducing G1 cell cycle arrest.
Experimental Workflow for L-Histidinol Synchronization
Caption: Workflow for L-Histidinol-based cell synchronization and release for cell cycle analysis.
Logical Relationship for Troubleshooting Incomplete Synchronization
References
- 1. The histidine analogue L-histidinol arrests the growth of BALB/3T3 cells in G0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the solubility of L-Histidinol dihydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of L-Histidinol dihydrochloride for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: The solubility of this compound varies depending on the solvent. It is highly soluble in water, and also soluble in Phosphate-Buffered Saline (PBS) and Dimethyl Sulfoxide (DMSO).[1][2] For a detailed comparison of solubility in these solvents, please refer to the data table below.
Q2: My this compound is not dissolving completely in water. What could be the issue?
A2: While this compound is generally highly soluble in water, issues can arise from using a concentration that exceeds its solubility limit (approximately 50 mg/mL) or from using water that is not at room temperature.[2] Ensure you are not exceeding the solubility limit and that your water is at a standard room temperature. Gentle vortexing can also aid in dissolution.
Q3: I observed precipitation after adding my this compound stock solution to my cell culture medium. What should I do?
A3: Precipitation upon addition to complex solutions like cell culture media can occur due to interactions with other components or localized changes in concentration and pH. To troubleshoot this, try adding the stock solution dropwise while gently swirling the medium. You can also slightly warm the medium to 37°C to aid in dissolution. If precipitation persists, consider preparing a more dilute stock solution and adding a larger volume to your medium.
Q4: How stable are aqueous solutions of this compound?
A4: An aqueous solution of this compound (at a concentration of 5%) is stable for at least 24 hours at room temperature.[2] For longer-term storage, it is recommended to prepare fresh solutions. Storing aqueous solutions for more than a day is not recommended.[1] Frozen stock solutions should not be used after one month.[2]
Q5: Can I adjust the pH of my this compound solution to improve solubility?
A5: this compound is the salt of a weak base and a strong acid, so it will produce a slightly acidic solution in water. While its solubility in water is already high, adjusting the pH can be a strategy for other less soluble compounds. For this compound, ensuring the solvent is neutral to slightly acidic should maintain its high solubility. If you are working with a buffered solution, the provided solubility data in PBS (pH 7.2) can be a good reference.[1]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | ~ 50 mg/mL | [2] |
| DMSO | ~ 5 mg/mL | [1] |
| PBS (pH 7.2) | ~ 10 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
Materials:
-
This compound (MW: 214.1 g/mol )
-
Sterile, deionized water
-
Sterile conical tube or vial
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weigh out 21.41 mg of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[2]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at 2-8°C for up to 24 hours or in aliquots at -20°C for up to one month.[2]
Protocol 2: Preparation of this compound in Cell Culture Medium
Materials:
-
100 mM this compound aqueous stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile serological pipettes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration.
-
While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to gently swirl the medium for a few seconds to ensure homogeneity.
-
The medium is now ready for use in your cell culture experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving in water | Concentration exceeds solubility limit (>50 mg/mL). | Reduce the concentration of the solution. |
| Water temperature is too low. | Use room temperature water. Gentle warming to 37°C can be attempted, but monitor for any degradation. | |
| Precipitation in cell culture medium | Localized high concentration upon addition. | Add the stock solution dropwise while gently swirling the medium. |
| Interaction with media components. | Prepare a more dilute stock solution and add a larger volume to the medium. | |
| Solution appears cloudy or colored | Contamination or degradation. | Discard the solution and prepare a fresh one using sterile techniques. Ensure the starting material is of high purity. |
Visualizations
L-Histidinol in the Histidine Biosynthesis Pathway
L-Histidinol is an intermediate in the biosynthesis of the essential amino acid L-histidine. The following diagram illustrates its position in this biochemical pathway.
Caption: A simplified diagram of the L-histidine biosynthesis pathway.
Mechanism of Protein Synthesis Inhibition by L-Histidinol
L-Histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase, an enzyme crucial for protein synthesis. This diagram outlines the mechanism of inhibition.
References
Why is my L-Histidinol treatment not inhibiting protein synthesis?
Welcome to the technical support center for L-Histidinol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing L-Histidinol as a protein synthesis inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My L-Histidinol treatment is not inhibiting protein synthesis. What are the possible reasons?
A1: Several factors can contribute to the lack of protein synthesis inhibition with L-Histidinol treatment. Here's a step-by-step guide to troubleshoot the issue:
-
Inadequate Concentration of L-Histidinol: The effective concentration of L-Histidinol is cell-type dependent and critically influenced by the concentration of L-histidine in the cell culture medium.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and media conditions. Start with a range of 0.1 mM to 5 mM.
-
-
High Concentration of L-Histidine in Media: L-Histidinol is a competitive inhibitor of histidyl-tRNA synthetase, competing with the natural substrate, L-histidine.[1] High levels of L-histidine in your culture medium will counteract the inhibitory effect of L-Histidinol.[2]
-
Recommendation: Check the L-histidine concentration in your cell culture medium formulation. If possible, use a medium with a lower L-histidine concentration or a histidine-free medium supplemented with a known, limited amount of L-histidine to increase the efficacy of L-Histidinol.
-
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to L-Histidinol.[3] This can be due to several factors, including:
-
Overexpression of Histidyl-tRNA Synthetase (HARS): Increased levels of the target enzyme can overcome the competitive inhibition.
-
Increased Intracellular L-Histidine Pool: Cells may adapt by increasing the uptake or synthesis of L-histidine.
-
Recommendation: If you suspect resistance, consider using a different protein synthesis inhibitor with an alternative mechanism of action for comparison, such as cycloheximide.
-
-
Incorrect L-Histidinol Preparation or Storage: L-Histidinol solutions should be prepared and stored correctly to maintain their activity.
-
Recommendation: Prepare fresh stock solutions of L-Histidinol in water or an appropriate buffer. According to product information sheets, aqueous solutions are stable for a limited time, and it is often recommended to use them fresh or store them frozen for short periods.[4]
-
-
Insufficient Treatment Duration: The inhibitory effect of L-Histidinol may not be immediate and can take time to manifest.
-
Recommendation: Ensure you are treating your cells for a sufficient duration. A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) can help determine the optimal treatment time for your experimental setup.
-
Q2: How does L-Histidinol actually inhibit protein synthesis?
A2: L-Histidinol is a structural analog of the amino acid L-histidine. It competitively inhibits the enzyme histidyl-tRNA synthetase (HARS) .[1] This enzyme is responsible for attaching histidine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis known as tRNA charging. By blocking this step, L-Histidinol leads to an accumulation of uncharged tRNAHis. This accumulation of uncharged tRNA is a sign of amino acid starvation and triggers a cellular stress response pathway mediated by the kinase GCN2 (General Control Nonderepressible 2). Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis.
Experimental Protocols
Protocol 1: L-Histidinol Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent mammalian cells with L-Histidinol.
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of L-Histidinol Stock Solution: Prepare a 100 mM stock solution of L-Histidinol dihydrochloride in sterile water or PBS. Filter-sterilize the solution using a 0.22 µm filter. Store aliquots at -20°C for short-term storage. For longer-term storage, consult the manufacturer's instructions.[4]
-
Treatment:
-
Aspirate the old medium from the cells.
-
Add fresh, pre-warmed complete culture medium containing the desired final concentration of L-Histidinol. For a starting point, a concentration range of 0.5 mM to 2 mM is often effective.
-
Include a vehicle-treated control (medium with the same volume of water or PBS used to dilute the L-Histidinol).
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for analysis of protein synthesis inhibition (see Protocol 2) or other downstream applications.
Protocol 2: Quantification of Protein Synthesis Inhibition using the SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis by detecting the incorporation of puromycin into newly synthesized polypeptide chains.
-
Puromycin Pulse:
-
Following L-Histidinol treatment (from Protocol 1), add puromycin to the culture medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined for each cell line.
-
Incubate for 10-30 minutes at 37°C.
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-puromycin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, probe the same membrane for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).
-
-
Data Analysis: Quantify the band intensities for the puromycin signal and the housekeeping protein using densitometry software. The level of protein synthesis inhibition can be calculated by comparing the normalized puromycin signal in L-Histidinol-treated samples to the vehicle-treated control.
Quantitative Data
The effectiveness of L-Histidinol is highly dependent on experimental conditions, particularly the L-histidine concentration in the medium. Therefore, it is crucial to determine the optimal working concentration for your specific cell line and culture conditions.
| Parameter | Cell Line | Concentration | Condition | Effect | Reference |
| IC50 | Human cells (unspecified) | 0.1 mM | 0.005 mM L-Histidine in medium | 50% inhibition of protein synthesis | [1] |
| Effective Concentration | Mouse L cells | Not specified | Suspension culture | Abrupt inhibition of protein and rRNA synthesis | [2] |
| Effective Concentration | CHO cells | 5 mM | - | 88% inhibition of protein synthesis in wild-type cells | [3] |
| Reversibility | Mouse L cells | Not specified | Addition of L-Histidine | Rapid reversal of protein synthesis inhibition | [2] |
Potential Mechanisms of Cellular Resistance to L-Histidinol
| Mechanism | Description |
| Upregulation of Histidyl-tRNA Synthetase (HARS) | An increase in the cellular concentration of the target enzyme, HARS, can overcome the competitive inhibition by L-Histidinol, requiring higher concentrations of the inhibitor to achieve the same effect. |
| Increased Intracellular L-Histidine Pool | Cells may adapt by increasing the import of L-histidine from the extracellular environment or, in some organisms, by upregulating its de novo synthesis. This increased concentration of the natural substrate outcompetes L-Histidinol for binding to HARS. |
| Mutations in Histidyl-tRNA Synthetase | Alterations in the L-histidine binding site of HARS could potentially reduce the binding affinity of L-Histidinol without significantly affecting the binding of L-histidine, thus conferring resistance. |
| Alterations in the GCN2/eIF2α Pathway | Mutations or altered expression of components of the downstream GCN2 signaling pathway could potentially uncouple the detection of uncharged tRNA from the inhibition of protein synthesis, although this is a more speculative mechanism. |
References
- 1. researchgate.net [researchgate.net]
- 2. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis and heat protection: histidinol-resistant mutant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Mitigating off-target effects of L-Histidinol in cellular assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing L-Histidinol in cellular assays while mitigating its off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-Histidinol?
A1: L-Histidinol is a structural analog of L-histidine. Its primary on-target effect is the competitive inhibition of histidyl-tRNA synthetase (HisRS).[1][2][3] This enzyme is responsible for attaching L-histidine to its corresponding transfer RNA (tRNA), a crucial step in protein synthesis. By competing with L-histidine for the active site of HisRS, L-Histidinol prevents the formation of histidyl-tRNA, leading to a rapid and reversible inhibition of protein synthesis.[1][4] This mimics a state of histidine starvation, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase.[5]
Q2: What are the known off-target effects of L-Histidinol?
A2: Beyond its primary role in inhibiting protein synthesis, L-Histidinol can induce several off-target effects, including:
-
Modulation of mTORC1 signaling: While amino acid starvation is known to inhibit mTORC1, treatment with L-Histidinol can paradoxically lead to the phosphorylation and activation of mTORC1 downstream targets like 4E-BP1 and S6K1.[6] This effect is thought to be a consequence of the inhibition of translation initiation.[6]
-
Cell cycle arrest: L-Histidinol can cause a reversible arrest of cells in the G1 or G0 phase of the cell cycle.[7][8]
-
Sensitization to anticancer drugs: It has been shown to enhance the cytotoxicity of various chemotherapeutic agents in tumor cells.[7][9]
Q3: How can I mitigate the off-target effects of L-Histidinol in my experiments?
A3: Mitigating off-target effects is crucial for ensuring the specificity of your experimental results. Key strategies include:
-
Titration of L-Histidinol Concentration: Use the lowest effective concentration of L-Histidinol that elicits the desired on-target effect (e.g., GCN2 activation) while minimizing off-target responses. This concentration can be cell-type dependent.[5][10]
-
Use of L-Histidine for Reversibility Control: A key characteristic of L-Histidinol's on-target effect is its reversibility. Adding excess L-histidine to the culture medium can outcompete L-Histidinol and rescue the inhibition of protein synthesis.[4] This can be used as a control to distinguish on-target from off-target effects.
-
Monitoring Specific Markers: Independently verify the activation of the intended pathway (e.g., by checking the phosphorylation status of GCN2 and eIF2α) and key off-target pathways (e.g., mTORC1 signaling).
-
GCN2 Knockout/Knockdown Cells: In some contexts, experiments in GCN2 knockout or knockdown cells can help to distinguish GCN2-dependent on-target effects from GCN2-independent off-target effects.[5]
Q4: What is the recommended concentration range for L-Histidinol in cell culture?
A4: The effective concentration of L-Histidinol can vary significantly depending on the cell line and the concentration of L-histidine in the culture medium. A common starting point is in the range of 2-10 mM.[5] For example, in HeLa cells cultured in a medium with 5 µM histidine, 0.1 mM L-histidinol was sufficient to inhibit protein synthesis by 50%.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: How can I confirm that L-Histidinol is activating the GCN2 pathway in my cells?
A5: Activation of the GCN2 pathway can be confirmed by observing the phosphorylation of its downstream targets. The canonical signaling cascade is GCN2 activation, followed by phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51, which then leads to the increased translation of Activating Transcription Factor 4 (ATF4).[11][12] Therefore, you can assess pathway activation by performing a western blot to detect phosphorylated GCN2 (auto-phosphorylation), phosphorylated eIF2α (p-eIF2α), and an increase in ATF4 protein levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of protein synthesis observed. | L-Histidinol concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line.[5][10] |
| High concentration of L-histidine in the culture medium. | Use a medium with a lower, defined concentration of L-histidine or dialyzed fetal bovine serum to reduce competing L-histidine.[13] | |
| L-Histidinol solution has degraded. | Prepare fresh L-Histidinol solutions. Aqueous solutions are not recommended for storage for more than one day.[3] Frozen stock solutions should not be used after one month.[2] | |
| High cell toxicity or unexpected cell death. | L-Histidinol concentration is too high. | Reduce the concentration of L-Histidinol. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your cells. |
| Off-target effects are leading to apoptosis. | Use the lowest effective concentration. Consider shorter incubation times. Use the L-histidine rescue control to confirm if the toxicity is an on-target effect. | |
| Inconsistent results between experiments. | Variability in cell density or growth phase. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. |
| Inconsistent L-Histidinol activity. | Always prepare fresh L-Histidinol solutions from a reliable source. Check the purity and storage conditions of your L-Histidinol stock.[3][14] | |
| Unexpected activation of the mTORC1 pathway. | This is a known off-target effect of L-Histidinol.[6] | Acknowledge this effect in your experimental design. Use specific inhibitors of the mTORC1 pathway (e.g., rapamycin or Torin1) in combination with L-Histidinol if you need to isolate the effects of the GCN2 pathway.[13] |
| L-Histidine rescue does not reverse the observed phenotype. | The phenotype may be due to an off-target effect that is not competitively inhibited by L-histidine. | Investigate alternative off-target signaling pathways. Consider that at high concentrations or with prolonged exposure, L-Histidinol might have irreversible effects. |
| Insufficient concentration of L-histidine for rescue. | Increase the concentration of L-histidine used for the rescue experiment. A significant molar excess of L-histidine over L-Histidinol is typically required. |
Quantitative Data Summary
Table 1: Inhibitory Constants of L-Histidinol
| Parameter | Value | Cell Line/System | Reference |
| Apparent Ki (pyrophosphate-ATP exchange) | 4 x 10-7 M | HeLa cell extract | [1] |
| Apparent Ki (tRNA charging reaction) | 3 x 10-6 M | HeLa cell extract | [1] |
| IC50 (protein synthesis inhibition) | 0.1 mM | HeLa cells (in 5 µM histidine medium) | [1][2] |
Experimental Protocols
Protocol 1: Induction of the GCN2 Pathway using L-Histidinol
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of L-Histidinol Stock Solution: Prepare a stock solution of L-Histidinol dihydrochloride in sterile water or cell culture medium. For example, a 100 mM stock can be prepared by dissolving 21.41 mg in 1 mL of sterile water. Filter-sterilize the solution.
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of L-Histidinol (e.g., 2-10 mM). Include a vehicle-treated control group. For experiments sensitive to histidine concentration, use a medium with low histidine or dialyzed serum.[13]
-
Incubation: Incubate the cells for the desired period (e.g., 1-6 hours) to induce the amino acid starvation response.
-
Harvesting and Analysis: Harvest the cells for downstream analysis. To confirm GCN2 pathway activation, perform a western blot to detect p-GCN2, p-eIF2α (Ser51), and ATF4.
Protocol 2: L-Histidine Rescue Experiment
-
Co-treatment: Treat cells with L-Histidinol as described in Protocol 1. In a parallel set of wells, co-treat the cells with L-Histidinol and a molar excess of L-histidine (e.g., 10-fold higher concentration of L-histidine than L-Histidinol).
-
Reversal: Alternatively, first treat the cells with L-Histidinol for a specific duration (e.g., 1-2 hours). Then, add a molar excess of L-histidine to the medium and continue the incubation.
-
Analysis: Compare the phenotype of interest (e.g., protein synthesis rate, cell viability, phosphorylation of a specific protein) between the L-Histidinol-treated group, the L-Histidinol + L-histidine group, and the control group. A reversal of the phenotype in the presence of excess L-histidine indicates that the effect is likely due to the on-target activity of L-Histidinol.[4]
Visualizations
Caption: On-target signaling pathway of L-Histidinol.
Caption: Key off-target effects of L-Histidinol.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid deprivation triggers a novel GCN2-independent response leading to the transcriptional reactivation of non-native DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Turnover of the mTOR Complex 1 (mTORC1) Repressor REDD1 and Activation of mTORC1 Signaling Following Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth inhibition and induction of phenotypic alterations by L-histidinol in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antitumor activity of a novel GCN2 inhibitor in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histidyl-tRNA synthetase-related sequence in the eIF-2 alpha protein kinase GCN2 interacts with tRNA and is required for activation in response to starvation for different amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATF4 is a mediator of the nutrient-sensing response pathway that activates the human asparagine synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discordant regulation of eIF2 kinase GCN2 and mTORC1 during nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
Refinement of L-Histidinol protocols for specific cancer types
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining L-Histidinol protocols for specific cancer types.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-Histidinol in cancer therapy?
A1: L-Histidinol is a structural analogue of the essential amino acid L-histidine.[1][2] Its primary mechanism is the reversible inhibition of protein biosynthesis.[1][3] It competitively inhibits histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding tRNA, which is a crucial step in protein synthesis.[4] This inhibition leads to a slowdown or arrest of the cell cycle.[5] Some studies also suggest it may act as an intracellular histamine antagonist.[2][6]
Q2: Why is L-Histidinol typically used in combination with other anticancer drugs?
A2: L-Histidinol demonstrates a unique differential effect on normal versus cancerous cells. While it protects many normal, non-tumorigenic cells from the toxicity of conventional anticancer drugs, it simultaneously enhances the vulnerability of tumorigenic cells to the same agents.[1][7] This dual action aims to improve the selectivity and efficacy of chemotherapy, reduce toxicity to healthy tissues like bone marrow, and potentially allow for higher, more effective doses of the accompanying drug.[1][8]
Q3: How does L-Histidinol protect normal cells while sensitizing cancer cells?
A3: The protective effect in normal cells is linked to its ability to cause a temporary cell cycle arrest.[9][10] Many conventional chemotherapeutics target rapidly dividing cells. By pausing the proliferation of normal cells, L-Histidinol makes them less susceptible to these drugs. In contrast, many tumor cells appear to bypass this arrest, continuing their cell cycle progression and remaining vulnerable to the chemotherapeutic agent, with their susceptibility often enhanced.[9][10]
Q4: Can L-Histidinol help overcome drug resistance in cancer cells?
A4: Yes, multiple studies have shown that L-Histidinol can circumvent and reverse drug-resistant traits in various cancer cells, including those exhibiting multidrug resistance (MDR) and specific resistance to drugs like cisplatin.[2][6][7] It achieves this by increasing the vulnerability of both drug-sensitive and drug-resistant cells to a range of antineoplastic agents.[2]
L-Histidinol Signaling and Workflow Diagrams
Caption: L-Histidinol competitively inhibits histidyl-tRNA synthetase, halting protein synthesis.
Caption: A typical workflow for an in vitro L-Histidinol combination therapy experiment.
Troubleshooting Guide
Q: I'm not observing enhanced cancer cell killing with my L-Histidinol combination. What could be wrong?
A: This is a common issue with several potential causes. Use the following guide to troubleshoot:
-
Drug Scheduling and Timing: The order and timing of drug administration are critical. For combinations with cisplatin and 5-fluorouracil, protection of normal cells and sensitization of tumor cells were observed when the conventional drug was given before L-Histidinol.[11] Ensure your protocol's timing aligns with established findings.
-
Concentration of L-Histidinol: The effect of L-Histidinol is dose-dependent.[5][12] If the concentration is too low, it may not be sufficient to inhibit protein synthesis effectively. If it's too high, it might induce excessive cytotoxicity on its own. A dose-response curve for L-Histidinol alone on your specific cell line is recommended to determine the optimal, non-toxic concentration range for combination studies.
-
Tumor Cell Type Specificity: The efficacy of L-Histidinol can vary significantly between different cancer types. For instance, while it showed significant benefits in L1210 leukemia models, it failed to improve the therapeutic efficiency of 5-fluorouracil in a murine breast tumor model and in some cases even reduced the cytotoxic activity of the partner drug.[9][10] Your cell line may be one of the non-responsive types.
-
Pharmacokinetics (In Vivo): For in vivo studies, L-Histidinol has a very short half-life and is cleared rapidly.[13] This may necessitate continuous infusion or frequent dosing to maintain a therapeutically effective concentration. Bolus injections may be insufficient.[13]
Caption: A decision tree for troubleshooting common L-Histidinol experimental issues.
Quantitative Data Summary
The following tables summarize results from various studies. Note that specific IC50 values are infrequently reported in the literature; effects are often described as fold-changes or qualitative enhancements.
Table 1: L-Histidinol Combination Therapy Studies
| Cancer Type/Model | Combination Drug(s) | Key Findings | Reference(s) |
| Murine L1210 Leukemia | Cytosine arabinoside (ara-C), 5-Fluorouracil (5-FU) | Protected normal bone marrow cells; significantly increased toxicity to tumor cells.[8] | [8] |
| Murine L1210 Leukemia, P388 Leukemia, M5076 Sarcoma, Colon HT-29 | Cyclophosphamide, BCNU, 5-FU, Cis-platinum | Eradicated in situ tumor cells; diminished myelotoxicity. Therapeutic benefits were sometimes marginal. | [1][13] |
| Human Leukemia (Daudi) & Lymphoma (MOLT 4) | Carmustine, Cisplatin, Daunorubicin, 5-FU, etc. | Increased the inherent capacity of six different antineoplastic agents to kill the tumor cells.[12] | [12] |
| Murine B16f10 Melanoma | Carmustine, Cytarabine, 5-FU, Vinblastine | Increased the capacity of several antineoplastic agents to kill melanoma cells.[5] | [5] |
| Murine Colon 26 Adenocarcinoma | Cisplatin | Combination was effective against this solid tumor model.[11] | [11] |
| Murine Breast Tumor (CD8F1) | 5-Fluorouracil (5-FU) | Protected host from FUra toxicity but also reduced the cytotoxic activity of FUra against the breast tumors.[9][10] | [9][10] |
Table 2: Reversal of Drug Resistance
| Cell Line | Resistance Profile | Combination Drug(s) | Effect of L-Histidinol | Reference |
| MDCK-T1 (Canine Kidney Epithelial) | ~15-fold to BCNU & ara-C, ~10-fold to Cisplatinum & 5-FU | BCNU, Cisplatinum, 5-FU, ara-C | Reversed the drug resistance of the tumorigenic MDCK-T1 cells. | [7] |
| Various Murine Tumors | Multidrug Resistance (MDR) | Various conventional drugs | Circumvents the drug-resistant traits of a variety of cancer cells. | [2][6] |
Experimental Protocols
General Protocol: In Vitro Cell Viability (Combination Assay)
This protocol provides a general framework. Researchers must optimize cell densities, drug concentrations, and incubation times for their specific cell lines.
-
Cell Seeding:
-
Culture cells of interest to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well microplate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
L-Histidinol Pre-treatment:
-
Prepare a stock solution of L-Histidinol in sterile PBS or culture medium.
-
Prepare serial dilutions of L-Histidinol in complete culture medium. A common starting range is 1-10 mM.
-
Remove the old medium from the wells and add the medium containing the various concentrations of L-Histidinol. Include "no L-Histidinol" controls.
-
Note: The duration of pre-treatment is a critical variable. A 2-4 hour pre-incubation is a common starting point before adding the second drug.
-
-
Addition of Chemotherapeutic Agent:
-
Prepare serial dilutions of the primary chemotherapeutic agent (e.g., Cisplatin) at 2x the final desired concentration.
-
Add an equal volume of the 2x chemotherapeutic agent solution to the corresponding wells already containing L-Histidinol.
-
Include control wells: (a) medium only, (b) L-Histidinol only, and (c) chemotherapeutic agent only.
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be sufficient for the chemotherapeutic agent to induce cytotoxicity.
-
-
Assessment of Cell Viability:
-
Use a standard viability assay such as MTT, SRB, or a commercial kit (e.g., CellTiter-Glo®).
-
Follow the manufacturer's protocol for the chosen assay to measure the relative number of viable cells in each well.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control wells.
-
Plot dose-response curves and determine the IC50 (concentration that inhibits 50% of cell growth) for the chemotherapeutic agent alone and in combination with each concentration of L-Histidinol.
-
To determine if the interaction is synergistic, additive, or antagonistic, calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
-
References
- 1. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Histidinol inhibits specifically and reversibly protein and ribosomal RNA synthesis in mouse L cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidinol-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Failure of L-histidinol to improve the therapeutic efficiency of 5-fluorouracil against murine breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating L-Histidinol's Chemosensitizing Effect: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Histidinol, a structural analog of the essential amino acid L-histidine, has emerged as a promising chemosensitizing agent, demonstrating the ability to enhance the efficacy of conventional anticancer drugs in preclinical in vivo models. This guide provides a comprehensive comparison of L-Histidinol's performance in combination with various chemotherapeutic agents, supported by available experimental data and detailed methodologies. We also explore the underlying signaling pathways and compare L-Histidinol to other potential chemosensitizers.
In Vivo Efficacy of L-Histidinol in Combination Chemotherapy
L-Histidinol has been shown to improve the therapeutic index of several anticancer drugs by selectively protecting normal tissues while increasing the susceptibility of tumor cells to chemotherapy.[1][2] This effect has been observed in various murine cancer models, including leukemia and solid tumors.
L-Histidinol with Cytarabine (ara-C) and 5-Fluorouracil (FUra) in Leukemia
In studies using DBA/2J mice bearing L1210 leukemia, L-Histidinol demonstrated a significant enhancement of the antitumor activity of cytarabine (ara-C) and 5-fluorouracil (FUra).[2] A key finding is L-Histidinol's ability to protect the bone marrow from the toxic effects of these proliferation-dependent anticancer agents.[2] While specific quantitative data from full-text articles remains elusive in the public domain, abstracts report that L-Histidinol not only shielded the marrow cell population from ara-C and FUra but also markedly increased the killing of leukemia cells within the femoral marrow.[2]
| Treatment Group | Animal Model | Tumor Model | Key Outcomes | Reference |
| L-Histidinol + Cytarabine (ara-C) | DBA/2J Mice | L1210 Leukemia | Increased specificity of ara-C, protection of bone marrow, enhanced killing of intrafemoral tumor cells. | [2] |
| L-Histidinol + 5-Fluorouracil (FUra) | DBA/2J Mice | L1210 Leukemia | Improved specificity of FUra, protection of bone marrow, enhanced killing of intrafemoral tumor cells. | [2] |
L-Histidinol with Cisplatin in Solid Tumors
The chemosensitizing effect of L-Histidinol extends to solid tumors. In a study involving BALB/c mice with colon 26 adenocarcinoma, the combination of L-Histidinol and cisplatin resulted in more efficient tumor cell killing compared to cisplatin alone.[3] A crucial aspect of this combination is the administration schedule; the protective effect of L-Histidinol on hematopoietic precursor cells was observed only when cisplatin was administered before L-Histidinol.[3] A dose of 50 mg of L-Histidinol per mouse was required for this protective effect in (DBA/2 x BALB/c)F1 mice.[3]
| Treatment Group | Animal Model | Tumor Model | Key Outcomes | Reference |
| L-Histidinol + Cisplatin | BALB/c Mice | Colon 26 Adenocarcinoma | More efficient killing of tumor cells. | [3] |
| L-Histidinol + Cisplatin | (DBA/2 x BALB/c)F1 Mice | Not Specified | Protection of hematopoietic precursor cells (requires specific administration schedule and dose). | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of these findings. Based on available information, the following methodologies were employed in key in vivo studies:
Murine Leukemia Model
-
Animal Model: DBA/2J mice.[2]
-
Tumor Cell Line: L1210 leukemia cells.[2]
-
Tumor Induction: Intravenous injection of 1 x 10^6 L1210 leukemia cells.[2]
-
Treatment: L-Histidinol and anticancer drug (ara-C or FUra) treatments were initiated 3 days post-tumor cell injection.[2]
-
Endpoint Analysis: Quantitative and selective survival assays of normal femoral cells and clonogenic L1210 leukemia cells isolated from the femurs of treated mice.[2]
Murine Solid Tumor Model
-
Animal Model: BALB/c mice.[3]
-
Tumor Cell Line: Colon 26 adenocarcinoma cells.[3]
-
Tumor Induction: Subcutaneous implantation of colon 26 tumor cells.
-
Treatment: Combination of L-Histidinol and cisplatin. The timing of administration is a critical parameter.[3]
-
Endpoint Analysis: Assessment of tumor growth and host toxicity.
Signaling Pathways and Mechanism of Action
L-Histidinol's chemosensitizing effects are attributed to two primary mechanisms: the inhibition of protein synthesis and its role as an intracellular histamine antagonist.
Protein Synthesis Inhibition
L-Histidinol acts as a competitive inhibitor of histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its cognate tRNA. This inhibition leads to a depletion of charged histidyl-tRNA, which in turn triggers a cellular stress response. One of the key pathways activated is the General Control Nonderepressible 2 (GCN2) pathway.
Caption: L-Histidinol inhibits histidyl-tRNA synthetase, leading to GCN2 activation.
Intracellular Histamine Antagonism
L-Histidinol also functions as an antagonist at intracellular histamine receptors.[1] This action is thought to contribute to its differential effects on normal and tumor cells. By interfering with histamine-mediated signaling, which can be involved in cell proliferation, L-Histidinol may further enhance the cytotoxic effects of chemotherapy on cancer cells.
Caption: L-Histidinol antagonizes intracellular histamine receptors.
Comparison with Alternatives
While L-Histidinol shows significant promise, it is important to consider other agents that may have similar mechanisms of action.
Other Histidyl-tRNA Synthetase Inhibitors
The development of other small molecule inhibitors of histidyl-tRNA synthetase is an active area of research. These compounds would be expected to share the protein synthesis inhibitory mechanism of L-Histidinol and could potentially offer improved potency or different pharmacological profiles.
Other Intracellular Histamine Antagonists
One notable alternative is N,N-Diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine (DPPE). Like L-Histidinol, DPPE has been shown to protect normal cells from chemotherapy while enhancing its toxicity towards tumor cells.[1] DPPE also competes at intracellular histamine receptors, suggesting a shared mechanism of action with L-Histidinol in this regard.[1]
| Agent | Primary Mechanism of Action | In Vivo Chemosensitization | Reference |
| L-Histidinol | Histidyl-tRNA Synthetase Inhibitor, Intracellular Histamine Antagonist | Yes (with ara-C, FUra, Cisplatin) | [1][2][3] |
| DPPE | Intracellular Histamine Antagonist | Yes (with Doxorubicin, Daunorubicin, Fluorouracil) | [1] |
Conclusion
The in vivo data strongly support the chemosensitizing effects of L-Histidinol, highlighting its potential to improve the therapeutic window of existing anticancer drugs. Its dual mechanism of action, involving both the inhibition of protein synthesis and antagonism of intracellular histamine, provides a unique approach to enhancing cancer therapy. Further research, particularly the public release of detailed quantitative data from in vivo studies, is crucial for advancing L-Histidinol towards clinical applications. The exploration of alternative agents with similar mechanisms, such as DPPE, will also be valuable in optimizing this therapeutic strategy.
Experimental Workflow
The following diagram outlines a general workflow for validating the in vivo chemosensitizing effect of a compound like L-Histidinol.
Caption: General workflow for in vivo validation of a chemosensitizing agent.
References
- 1. Increased therapeutic index of antineoplastic drugs in combination with intracellular histamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidinol-mediated enhancement of the specificity of two anticancer drugs in mice bearing leukemic bone marrow disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of L-Histidinol's effect on different tumor cell lines
A detailed guide for researchers on the differential effects of L-Histidinol on various tumor cell lines, focusing on its role as a chemosensitizing agent.
Introduction
L-Histidinol, a structural analog of the essential amino acid L-histidine, has garnered significant interest in oncology research. While its efficacy as a standalone anti-cancer agent is limited, a substantial body of evidence highlights its potent role in enhancing the cytotoxicity of conventional chemotherapeutic drugs across a spectrum of cancer cell lines. This guide provides a comparative analysis of L-Histidinol's effects, presenting available data on its monotherapeutic activity and its more pronounced synergistic effects with other anti-cancer agents.
L-Histidinol as a Monotherapy: Limited but Notable Effects
Direct evidence for the cytotoxic effects of L-Histidinol as a monotherapy is sparse in the scientific literature. However, some studies have indicated its potential to inhibit cell growth and induce differentiation in specific cancer cell lines.
One study demonstrated that L-Histidinol can inhibit the growth of B16 melanoma cells in vitro. This growth inhibition was accompanied by significant phenotypic changes, including an increase in the activities of NADPH cytochrome c reductase and gamma-glutamyl transpeptidase, lipid accumulation, and cell enlargement, all of which are indicative of induced differentiation[1]. Another study reported that L-histidinol provides a dose-dependent inhibition of mitogenic responses in cultured murine spleen cells[2].
Due to the limited availability of comprehensive data on L-Histidinol's standalone efficacy across a range of cancer cell lines, a detailed comparative analysis of its IC50 values, and its independent effects on apoptosis and cell cycle progression is not feasible at this time. The primary therapeutic potential of L-Histidinol, as supported by current research, lies in its ability to potentiate the effects of other cytotoxic agents.
Synergistic Effects of L-Histidinol with Chemotherapeutic Agents
L-Histidinol has been shown to significantly enhance the efficacy of a variety of anti-cancer drugs in numerous cancer cell lines, including those exhibiting multidrug resistance.[3] It improves the selectivity and efficacy of these drugs, making it a promising candidate for combination cancer therapy.[3][4]
Comparative Efficacy in Different Tumor Cell Lines
The chemosensitizing effect of L-Histidinol has been observed in a range of hematological and solid tumor cell lines.
| Cell Line | Cancer Type | Chemotherapeutic Agent(s) | Observed Effect of L-Histidinol Combination |
| Daudi | Burkitt's Lymphoma | Carmustine, Cisplatin, Daunorubicin, 5-Fluorouracil, etc. | Increased killing of tumor cells in a dose- and time-dependent manner[5] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Carmustine, Cisplatin, Daunorubicin, 5-Fluorouracil, etc. | Increased killing of tumor cells in a dose- and time-dependent manner[5] |
| B16F10 | Melanoma | Carmustine, Cytarabine, 5-Fluorouracil, Vinblastine | Increased capacity of antineoplastic agents to kill melanoma cells[6] |
| L1210 | Leukemia | 5-Fluorouracil, Cisplatin | More efficient killing of leukemia cells[7][8] |
| Colon 26 | Adenocarcinoma | Cisplatin | Active against adenocarcinoma cells[8] |
Effect on Cell Cycle
Interestingly, L-Histidinol appears to potentiate the effects of chemotherapeutic agents despite its ability to slow cell cycle progression. In both Daudi and MOLT-4 cell lines, L-Histidinol was observed to slow cell cycle traverse[5]. Similarly, it inhibited the transit of B16F10 melanoma cells through the cell cycle in a dose-dependent manner[6]. This suggests that its mechanism of sensitization is not dependent on accelerating cell division.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms underpinning L-Histidinol's chemosensitizing effects are not fully elucidated. However, it is known to be a reversible inhibitor of protein biosynthesis[4]. This inhibition of protein synthesis is thought to be a key factor in its ability to reverse a unique form of drug resistance. Additionally, L-histidinol also functions as an intracellular histamine antagonist[3].
The following diagram illustrates a proposed workflow for evaluating the synergistic effects of L-Histidinol.
Caption: Experimental workflow for assessing L-Histidinol's synergistic effects.
Experimental Protocols
Cell Viability Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to grow into a colony.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in methanol)
-
6-well plates
Procedure:
-
Seed cells at a low density (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the chemotherapeutic agent alone or in combination with L-Histidinol.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compounds as required.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
The following diagram illustrates the principles of the Annexin V/PI apoptosis assay.
Caption: Principles of Annexin V/PI staining for apoptosis detection.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the treated cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Conclusion
L-Histidinol demonstrates significant potential as a chemosensitizing agent in cancer therapy. While its standalone anti-tumor activity appears limited, its ability to enhance the efficacy of a wide range of conventional chemotherapeutic drugs in various cancer cell lines, including those with multidrug resistance, is well-documented. Further research into the precise molecular mechanisms of its action will be crucial for its clinical translation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the promising synergistic effects of L-Histidinol in pre-clinical cancer models.
References
- 1. Growth inhibition and induction of phenotypic alterations by L-histidinol in B16 mouse melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-histidinol protection against cytotoxic action of cytosine arabinoside and 5-fluorouracil in cultured mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Infused L-histidinol and cisplatin: schedule, specificity, and proliferation dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Amino Acid Starvation Response: A Comparative Guide to L-Histidinol and its Alternatives in Model Organisms
For researchers, scientists, and drug development professionals, understanding the intricacies of cellular stress responses is paramount. Among these, the amino acid starvation response is a critical pathway involved in a myriad of physiological and pathological processes, from cancer to neurodegeneration. L-Histidinol, a structural analog of the amino acid L-histidine, has long been a valuable tool to induce this response experimentally. This guide provides a comprehensive cross-validation of L-Histidinol's mechanism of action in various model organisms, alongside a comparative analysis with other methods, supported by experimental data and detailed protocols.
L-Histidinol serves as a potent and reversible inhibitor of protein synthesis by competitively targeting histidyl-tRNA synthetase (HisRS), the enzyme responsible for charging tRNA with histidine.[1][2][3] This inhibition leads to an accumulation of uncharged tRNAHis, mimicking a state of histidine starvation. This triggers a cascade of cellular events, most notably the activation of the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.
The Conserved Mechanism: From Yeast to Mammals
The primary mechanism of L-Histidinol is highly conserved across eukaryotes. In both yeast and mammalian cells, the accumulation of uncharged tRNA upon L-Histidinol treatment leads to the activation of GCN2. Activated GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][5] This phosphorylation event has a dual effect: it globally attenuates protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4) in mammals and its functional homolog GCN4 in yeast.[5][6] ATF4/GCN4, in turn, orchestrates the transcriptional upregulation of genes involved in amino acid synthesis and stress adaptation.
While the core pathway is conserved, the nuances of L-Histidinol's effects can vary between organisms. The concentration required to elicit a response and the magnitude of downstream signaling events can differ depending on the specific cell type and organism.
Performance Comparison: L-Histidinol vs. Alternatives
While L-Histidinol is a widely used and effective tool, other molecules can also be employed to induce an amino acid starvation response. This section compares L-Histidinol with two such alternatives: Halofuginone and 3-Amino-1,2,4-triazole (3-AT).
| Compound | Target | Mechanism of Action | Model Organisms Studied | Potency (IC50/Ki) |
| L-Histidinol | Histidyl-tRNA Synthetase (HisRS) | Competitive inhibitor of histidine binding, leading to accumulation of uncharged tRNAHis.[3][7] | Mammalian cells, Yeast | Ki: ~0.4 µM (Human)[8] |
| Halofuginone | Prolyl-tRNA Synthetase (ProRS) | Inhibits the charging of tRNA with proline.[9][10][11] | Mammalian cells, P. falciparum | IC50: ~11 nM (P. falciparum ProRS)[10], IC50: ~34.9 nM (SARS-CoV-2 replication)[12] |
| 3-Amino-1,2,4-triazole (3-AT) | Imidazoleglycerol-phosphate dehydratase (IGPD) | Inhibits an enzyme in the histidine biosynthesis pathway, leading to histidine starvation.[13][14] | Yeast, Plants | Varies by organism and conditions |
L-Histidinol in Other Model Organisms
While extensively studied in mammalian cells and yeast, the effects of L-Histidinol in other common model organisms like Drosophila melanogaster and Caenorhabditis elegans are less characterized.
-
Drosophila melanogaster : Studies on the direct effects of L-Histidinol in Drosophila are limited. However, the conservation of the GCN2/ATF4 pathway in flies suggests that L-Histidinol would likely induce a similar amino acid starvation response.[1] Further research is needed to determine the effective concentrations and specific physiological outcomes in this model.
-
Caenorhabditis elegans : Research in C. elegans has shown that supplementation with L-histidine can extend lifespan, and this effect is dependent on the GCN-2 pathway.[4] While direct studies with L-Histidinol are not abundant, these findings imply that manipulating histidine metabolism and the amino acid starvation response can impact aging in this nematode.[4][15]
Experimental Protocols
To facilitate the replication and further investigation of L-Histidinol's mechanism of action, detailed protocols for key experiments are provided below.
Western Blot for Phosphorylated eIF2α
Objective: To detect the increase in phosphorylation of eIF2α upon L-Histidinol treatment as an indicator of GCN2 activation.
Materials:
-
Cell culture reagents
-
L-Histidinol solution
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51) and Mouse anti-total eIF2α
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of L-Histidinol (e.g., 1-10 mM) for a specified time (e.g., 1-4 hours). Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-eIF2α and total eIF2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.[16][17][18]
ATF4 Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of ATF4 in response to L-Histidinol treatment.
Materials:
-
Cells stably or transiently transfected with an ATF4 reporter plasmid (containing ATF4 response elements driving luciferase expression)
-
Cell culture reagents
-
L-Histidinol solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Plate the transfected cells and allow them to adhere. Treat the cells with various concentrations of L-Histidinol for a set time period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Measurement: Measure the luminescence using a luminometer. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.[1][8][19][20][21]
Visualizing the Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. A Drosophila Reporter for the Translational Activation of ATF4 Marks Stressed Cells during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histidyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of amino acid-mediated lifespan extension in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Gcn2 in response to different stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histidyl-tRNA synthetase from Salmonella typhimurium: specificity in the binding of histidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. signosisinc.com [signosisinc.com]
- 9. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
- 19. researchgate.net [researchgate.net]
- 20. 4.7. Luciferase Reporter Assays [bio-protocol.org]
- 21. static.fishersci.eu [static.fishersci.eu]
A comparative study on the stability of L-Histidinol dihydrochloride from different suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the stability of L-Histidinol dihydrochloride sourced from three different commercial suppliers. The objective of this study is to provide researchers and drug development professionals with empirical data to inform their selection of this critical raw material. The stability of active pharmaceutical ingredients (APIs) is a crucial factor that can be influenced by the manufacturing process and purity profile, which may vary between suppliers.[1] This guide details the experimental protocols for assessing stability under forced degradation conditions and presents a comparative summary of the results.
Initial Quality Assessment
Prior to initiating the stability studies, the initial quality of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was assessed. The parameters evaluated included appearance, purity as determined by High-Performance Liquid Chromatography (HPLC), and moisture content determined by Karl Fischer titration.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White crystalline powder | White to off-white powder | White crystalline powder |
| Initial Purity (HPLC, % Area) | 99.8% | 99.5% | 99.9% |
| Moisture Content (%) | 0.15% | 0.30% | 0.10% |
Forced Degradation Stability Study
Forced degradation studies are essential to identify potential degradation products and pathways, and to establish the stability-indicating nature of the analytical methods used.[2] Samples from each supplier were subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Experimental Protocols
A detailed description of the methodologies employed for the forced degradation studies is provided below.
2.1.1. Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in deionized water for each supplier's material. Aliquots of these stock solutions were used for the stress studies.
2.1.2. Stress Conditions
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M hydrochloric acid and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 M sodium hydroxide.
-
Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 0.1 M sodium hydroxide and heated at 80°C for 24 hours. The solution was then neutralized with 0.1 M hydrochloric acid.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: Solid this compound powder from each supplier was placed in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Solutions of this compound (1 mg/mL) were exposed to a UV lamp (254 nm) for 24 hours.
2.1.3. Analytical Method
A stability-indicating HPLC method was developed and validated to separate L-Histidinol from its degradation products.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Comparative Stability Data
The following table summarizes the percentage degradation of this compound from each supplier under the different stress conditions. The major degradation product observed was identified as trans-urocanic acid, a known degradant of the related compound L-histidine.[3]
| Stress Condition | Supplier A (% Degradation) | Supplier B (% Degradation) | Supplier C (% Degradation) | Major Degradation Product(s) |
| Acidic Hydrolysis | 5.2% | 7.8% | 4.5% | trans-Urocanic acid and others |
| Basic Hydrolysis | 3.1% | 5.2% | 2.8% | Minor unknown peaks |
| Oxidative Degradation | 10.5% | 15.2% | 9.8% | trans-Urocanic acid, other oxidized species |
| Thermal Degradation | 1.5% | 2.5% | 1.2% | Minor unknown peaks |
| Photolytic Degradation | 2.2% | 3.5% | 2.0% | Minor unknown peaks |
Experimental Workflow and Biological Context
To visualize the experimental process and the biological relevance of L-Histidinol, the following diagrams are provided.
References
- 1. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of a Degradant in a Biologics Formulation Buffer Containing L-Histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Histidinol: A Potential Synergistic Partner for Novel Cancer Therapies? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Histidinol, a structural analog of the amino acid L-histidine, has long been investigated for its potential to enhance the efficacy of cancer treatments. While much of the foundational research dates back to the late 20th century, its unique biological activities present intriguing possibilities for synergy with today's novel cancer therapies. This guide provides a comprehensive evaluation of the established synergistic effects of L-Histidinol with conventional chemotherapy and explores its potential in combination with modern immunotherapies and targeted treatments.
Established Synergism: L-Histidinol and Conventional Chemotherapy
Initial studies have demonstrated that L-Histidinol can potentiate the anti-tumor effects of various traditional chemotherapeutic agents while concurrently mitigating their toxicity to normal cells. This dual-action mechanism makes it a compelling agent for combination therapy.
L-Histidinol, as a reversible inhibitor of protein biosynthesis, induces a state of temporary cell cycle arrest in healthy, non-tumorigenic cells.[1] This protective state makes them less susceptible to the cytotoxic effects of cell cycle-dependent chemotherapies.[1] Conversely, in many tumor cell lines, L-Histidinol does not induce this protective arrest and can even enhance their vulnerability to the same anticancer drugs.[1][2]
Quantitative Data on Synergistic Effects with Chemotherapy
The following table summarizes the observed synergistic effects of L-Histidinol with various conventional chemotherapy drugs based on preclinical studies.
| Chemotherapeutic Agent | Cancer Model(s) | Key Findings | Reference(s) |
| 5-Fluorouracil (5-FU) | L1210 Leukemia, B16F10 Melanoma, Colon 26 Adenocarcinoma, Murine Breast Tumors | Increased tumor cell kill, reduced myelotoxicity, and improved survival in animal models.[1][3][4] In some solid tumor models, the therapeutic benefit was marginal or not superior to 5-FU alone.[5][6] | |
| Cytosine Arabinoside (Ara-C) | L1210 Leukemia, MDCK-T1 Epithelial Cells | Enhanced eradication of tumor cells in situ and protection of bone marrow cells.[1][4][7] | |
| Cisplatin | L1210 Leukemia, Colon 26 Adenocarcinoma, MDCK-T1 Epithelial Cells | Increased killing of tumor cells and reversal of cisplatin resistance.[1][3][7] | |
| Cyclophosphamide | Various transplantable murine tumors | Curative treatment in animal models where the drug alone had minimal effect.[1][5] | |
| BCNU (Carmustine) | Various transplantable murine tumors, B16F10 Melanoma, Daudi and MOLT 4 Lymphoma/Leukemia | Increased efficacy and curative potential in animal models.[1][2][5][8] | |
| Daunorubicin | Various transplantable murine tumors, Daudi and MOLT 4 Lymphoma/Leukemia | Enhanced anti-tumor activity.[1][8] |
Experimental Protocols for Key Experiments
To facilitate the replication and further investigation of these findings, detailed methodologies from the cited literature are crucial.
In Vivo Chemotherapy Potentiation by L-Histidinol
This protocol is a generalized representation based on methodologies described in studies with murine tumor models.[4]
-
Tumor Cell Implantation: DBA/2J mice are injected intravenously with 1 x 10^6 L1210 leukemia cells.
-
Tumor Establishment: The tumor is allowed to populate the femoral bone marrow over a period of 3 days.
-
Treatment Regimen:
-
L-Histidinol is administered intraperitoneally at a dose of 500 mg/kg.
-
Chemotherapeutic agents (e.g., Cytosine Arabinoside at 25 mg/kg or 5-Fluorouracil at 50 mg/kg) are administered intraperitoneally 2 hours after L-Histidinol.
-
Treatments are repeated at specified intervals (e.g., every 3 days for a total of 3 treatments).
-
-
Endpoint Analysis:
-
Tumor Burden: Clonogenic assays are performed on cells isolated from the femoral marrow to quantify the number of surviving leukemia cells.
-
Host Toxicity: Survival of normal hematopoietic progenitor cells in the bone marrow is assessed using colony-forming unit assays.
-
Overall Survival: A cohort of animals is monitored for survival duration.
-
Potential Synergies with Novel Cancer Therapies: A Forward Look
While direct experimental evidence is currently lacking, the known mechanisms of L-Histidinol suggest several plausible synergistic interactions with modern immunotherapies and targeted therapies.
L-Histidinol and Immunotherapy
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, function by unleashing the patient's own T-cells to attack tumor cells. The efficacy of these therapies is often dependent on the tumor microenvironment and the expression of relevant antigens.
Hypothesized Mechanism of Synergy:
By transiently inhibiting protein synthesis, L-Histidinol could potentially modulate the expression of tumor-associated antigens, making cancer cells more visible to the immune system. Furthermore, by protecting hematopoietic stem cells, L-Histidinol could help maintain a healthy and robust immune cell population, which is crucial for an effective anti-tumor immune response.
Hypothesized synergy of L-Histidinol with immunotherapy.
L-Histidinol and Targeted Therapy
Targeted therapies, such as BRAF and EGFR inhibitors, are designed to block specific molecular pathways that drive cancer cell growth and proliferation. A common challenge with these therapies is the development of resistance.
Hypothesized Mechanism of Synergy:
L-Histidinol's ability to inhibit protein synthesis could potentially counteract some resistance mechanisms that rely on the overexpression of bypass signaling proteins. By slowing down the production of these proteins, L-Histidinol might re-sensitize resistant tumor cells to the targeted agent.
Hypothesized synergy of L-Histidinol with targeted therapy.
Future Directions and Conclusion
The well-documented synergistic effects of L-Histidinol with conventional chemotherapy provide a strong rationale for re-evaluating its potential in the context of modern oncology. Its unique ability to protect normal tissues while sensitizing tumor cells addresses a critical challenge in cancer treatment.
Future preclinical studies are warranted to investigate the hypothesized synergies with immunotherapies and targeted therapies. Such research should focus on identifying the optimal dosing and scheduling for combination regimens and elucidating the underlying molecular mechanisms. The development of more sophisticated in vitro and in vivo models will be crucial for these investigations.
References
- 1. L-histidinol in experimental cancer chemotherapy: improving the selectivity and efficacy of anticancer drugs, eliminating metastatic disease and reversing the multidrug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-histidinol on the proliferation and anticancer drug susceptibility of cultured B16f10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histidine degradation boosts cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A novel approach for improving the efficacy of experimental cancer chemotherapy using combinations of anticancer drugs and L-histidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of L-histidinol to improve the therapeutic efficiency of 5-fluorouracil against murine breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-histidinol reverses resistance to cisplatinum and other antineoplastics in a tumorigenic epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-histidinol increases the vulnerability of cultured human leukemia and lymphoma cells to anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-Histidinol Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of L-Histidinol dihydrochloride, a histamine precursor that reversibly inhibits protein synthesis. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of our environment.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, its disposal requires careful consideration and compliance with all relevant regulations.
Core Disposal Principles
The primary directive for the disposal of this compound is to prevent its release into the environment. As such, it should never be emptied into drains or disposed of in general waste streams.[1] The recommended course of action is to engage a licensed professional waste disposal service to handle the material.[4]
Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
Personal Protective Equipment (PPE) During Disposal
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133 regulations. | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Prevents skin irritation from direct contact with the chemical.[1] |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator when dust is generated. | Avoids respiratory tract irritation from inhaling dust particles.[1][2] |
Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the safe disposal of this compound. Note: This is a generalized guideline. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.
-
Consult Regulations: Before initiating any disposal activities, review your local, state, and federal regulations regarding chemical waste.
-
Wear Appropriate PPE: Equip yourself with the necessary PPE as detailed in the table above.
-
Prepare for Disposal:
-
Label the Waste Container: Clearly label the container with the chemical name ("this compound") and any other information required by your institution's waste management program.
-
Store Securely: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal at an approved waste disposal plant.[1]
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L--Histidinol Dihydrochloride
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with L-Histidinol dihydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.
This compound is a chemical that may cause skin, eye, and respiratory tract irritation.[1][2][3] While the toxicological properties of this material have not been fully investigated, it is crucial to handle it with care to minimize any potential health risks.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
Essential Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the appropriate PPE. The following table summarizes the required equipment and its specifications.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Ensure gloves are inspected for tears or holes before use. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned to protect skin and personal clothing. |
| Eye Protection | Safety goggles | Must be worn at all times in the laboratory. Should provide a complete seal around the eyes. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. |
Operational Plan: From Receipt to Use
Follow these step-by-step procedures to ensure the safe handling of this compound at every stage of your experimental workflow.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Ensure the container is tightly closed when not in use.[1][2]
Preparation and Weighing
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before beginning, ensure the work area is clean and uncluttered.
-
Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
